4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Description
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Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCUJGHZHVIYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2-(difluoromethyl)-1-methoxybenzene chemical properties
An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Authored by a Senior Application Scientist
Introduction: A Strategic Building Block in Modern Chemistry
This compound is a halogenated aromatic ether that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its structure, which combines a brominated anisole backbone with a difluoromethyl group, offers a unique convergence of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions. Concurrently, the difluoromethyl (CHF₂) group is a critical pharmacophore, often employed as a bioisostere for hydroxyl or thiol groups. Its incorporation can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates by acting as a hydrogen bond donor.[1][2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, spectral characteristics, reactivity profile, and applications for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
The fundamental properties of a chemical entity govern its behavior in both storage and reaction environments. The data below summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1261512-49-5 | [3][4] |
| Molecular Formula | C₈H₇BrF₂O | [3] |
| Molecular Weight | 237.04 g/mol | [3][4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Bromo-2-(difluoromethyl)anisole; 5-Bromo-2-methoxybenzodifluoride | [4] |
| SMILES | COC1=CC=C(Br)C=C1C(F)F | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C, Sealed in dry | [3][4] |
Spectral Data Interpretation: A Structural Confirmation
While raw spectral data is proprietary to individual suppliers, an experienced chemist can predict the characteristic signals based on the molecule's structure. These predictions are essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum would feature a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic region would display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The proton of the difluoromethyl group (-CHF₂) would appear as a characteristic triplet (¹JHF ≈ 50-60 Hz) further downfield.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The methoxy carbon would appear around 55-60 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the difluoromethyl group showing a triplet splitting pattern due to C-F coupling.
-
¹⁹F NMR: A prominent signal, a doublet (due to coupling with the single proton), would confirm the presence of the -CHF₂ group.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity at m/z 236 and 238.
Synthesis and Reactivity Profile
Plausible Synthetic Pathway
The synthesis of this compound is not widely published in step-by-step detail. However, a logical retrosynthetic analysis suggests a multi-step sequence starting from commercially available materials. A plausible forward synthesis is outlined below.
Caption: Plausible synthesis of this compound.
Protocol Explanation:
-
Formylation: Starting with 4-bromoanisole[5], an electrophilic formylation reaction (e.g., Vilsmeier-Haack) would introduce an aldehyde group. The methoxy group is an ortho-, para-directing activator, and since the para position is blocked by bromine, the formyl group is directed to one of the ortho positions.
-
Difluoromethylation: The resulting 5-Bromo-2-methoxybenzaldehyde is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step converts the carbonyl group of the aldehyde directly into the difluoromethyl group to yield the final product.
Core Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.
Caption: Key reactive sites and functional roles of the molecule.
-
The Bromine Handle: The aryl bromide is the primary site for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic installation of diverse substituents, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This is the cornerstone of its utility as a building block.
-
The Aromatic Core: The benzene ring is electron-rich due to the activating methoxy group, though this is tempered by the deactivating effects of the bromine and difluoromethyl substituents. It can still undergo electrophilic aromatic substitution, with the directing effects of the existing groups guiding the position of new entrants.
-
The Difluoromethyl Group: While generally stable, the CHF₂ group profoundly influences the molecule's electronic profile and steric environment. In a drug development context, it serves as a lipophilic hydrogen bond donor, potentially improving cell permeability and target engagement compared to a hydroxyl or thiol analogue.[2]
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate for constructing more complex molecules with desired biological activities or material properties.[6]
-
Pharmaceutical Research: The introduction of fluorine-containing motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[7] This building block provides a scaffold that can be elaborated via cross-coupling at the bromine position to generate libraries of novel compounds for screening. The difluoromethyl group is particularly valuable in designing inhibitors for enzymes where hydrogen bonding is crucial for activity.
-
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop new herbicides, fungicides, and pesticides with improved efficacy and environmental profiles.
-
Materials Science: Aryl fluorides and bromides are precursors for synthesizing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the substituents can be tuned to achieve desired performance characteristics.[8]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from structurally similar compounds provides a reliable guide to its potential hazards.
GHS Hazard Classification (Anticipated): Based on analogous structures like 4-bromo-1-fluoro-2-methoxybenzene and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, the following hazards are expected:[9][10]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[9]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[9][10]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[9][10]
-
Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[9][10]
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended by suppliers.[3][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a strategically designed chemical intermediate that offers significant advantages to synthetic chemists. Its orthogonal reactive sites—the versatile bromine atom for cross-coupling and the electronically-influential difluoromethyl group—make it a valuable asset for the rapid assembly of complex molecules. For professionals in drug discovery and materials science, this compound represents a key building block for developing next-generation products with enhanced performance and tailored properties. Proper understanding of its reactivity and adherence to safety protocols are essential for unlocking its full synthetic potential.
References
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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ChemRxiv. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromoanisole. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique trifunctional nature, featuring a bromine atom, a difluoromethyl group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This strategic arrangement of functional groups makes it particularly valuable in the field of pharmaceutical research and drug development.[1][2] The presence of the difluoromethyl (CF2H) group is of particular importance, as it can modulate key molecular properties such as lipophilicity, hydrogen bond acidity, and metabolic stability, making it a desirable feature in the design of novel therapeutic agents.[3]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261512-49-5 | [4] |
| Molecular Formula | C8H7BrF2O | [2][4] |
| Molecular Weight | 237.04 g/mol | [2][4] |
| IUPAC Name | This compound | |
| SMILES | COC1=CC=C(Br)C=C1C(F)F | [4] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step process. A common approach is the bromination of a suitable precursor followed by difluoromethylation. The following is a representative laboratory-scale synthesis protocol.
Rationale for the Synthetic Route
The chosen synthetic pathway leverages established and reliable chemical transformations. The initial bromination of an anisole derivative is a classic electrophilic aromatic substitution. The subsequent introduction of the difluoromethyl group can be achieved through various modern fluorination techniques. This multi-step approach allows for precise control over the substitution pattern on the benzene ring.
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene: A Key Building Block in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide on 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries, is now available for researchers, scientists, and drug development professionals. This document provides a deep dive into its physicochemical properties, analytical characterization, synthetic utility, and its strategic importance in medicinal chemistry.
Core Molecular Attributes
This compound, also known as 4-bromo-2-(difluoromethyl)anisole, is a substituted anisole derivative. Its structure is characterized by a benzene ring functionalized with a bromine atom, a difluoromethyl group, and a methoxy group. These substituents impart a unique combination of steric and electronic properties, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 237.04 g/mol | [1] |
| Molecular Formula | C₈H₇BrF₂O | [1][2] |
| CAS Number | 1261512-49-5 | [1][2] |
| Canonical SMILES | COC1=CC=C(Br)C=C1C(F)F | [2] |
| Storage | Sealed in dry, Room Temperature or Inert atmosphere, 2-8°C | [1][2] |
The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design to enhance the metabolic stability, binding affinity, and bioavailability of lead compounds.[3] The difluoromethyl (-CF₂H) group, in particular, offers a unique set of properties that make it a valuable bioisostere for other functional groups.[4]
Key Attributes of the -CF₂H Group:
-
Bioisosterism: The -CF₂H group can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[4][5] This allows for the fine-tuning of a molecule's properties while maintaining its core biological activity.
-
Hydrogen Bonding: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group possesses an acidic proton, enabling it to participate in weak hydrogen bond interactions.[4] This can enhance drug-target binding specificity.[5]
-
Metabolic Stability: The presence of the C-F bonds in the difluoromethyl group significantly increases resistance to oxidative metabolism, which can lead to an extended half-life of a drug candidate.[4]
-
Lipophilicity and Bioavailability: The -CF₂H group can increase lipophilicity, which may improve membrane permeability and overall bioavailability, without significantly increasing molecular weight or steric bulk.[4][5][6]
The strategic placement of the difluoromethyl group on the anisole scaffold in this compound provides a key building block for introducing these advantageous properties into more complex molecules.
Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, typically in the range of δ 7.0-7.8 ppm. The coupling constants will be indicative of their ortho, meta, and para relationships.
-
Methoxy Protons: The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.
-
Difluoromethyl Proton: The proton of the -CF₂H group will appear as a triplet due to coupling with the two fluorine atoms, likely in the region of δ 6.5-7.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the methoxy group will be at the higher end.
-
Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.
-
Difluoromethyl Carbon: The carbon of the -CF₂H group will be observed as a triplet due to one-bond coupling with the two fluorine atoms, typically in the range of δ 110-120 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic fragmentation pattern.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed, exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 236 and 238.
-
Key Fragments: Common fragmentation pathways for related aromatic compounds include the loss of the bromine atom, the methoxy group as a methyl radical (-CH₃) or formaldehyde (-CH₂O), and cleavage of the difluoromethyl group.
Synthetic Pathways and Reactivity
This compound is a valuable synthon due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route would involve the difluoromethylation of a suitable precursor, such as 4-bromo-2-hydroxy-1-methoxybenzene or 4-bromo-2-formyl-1-methoxybenzene.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Utility in Cross-Coupling Reactions
The C-Br bond in this compound is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent (e.g., a boronic acid or ester).[7][8][9] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Development
The difluoromethyl group has been incorporated into a variety of therapeutic agents, including anti-inflammatories, antivirals, and central nervous system agents, to improve their pharmacological profiles. [4]Therefore, this compound represents a key strategic intermediate for the development of the next generation of pharmaceuticals.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a strategically important difluoromethyl group provides a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers and scientists working at the forefront of drug discovery and development.
References
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Retrieved from [Link]
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Govender, T., et al. (2009). Organoborane coupling reactions (Suzuki coupling). Chemical Society Reviews. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
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4-Bromo-2-(difluoromethyl)-1-methoxybenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Executive Summary
This compound is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] The incorporation of the difluoromethyl (CF₂H) group is of significant interest as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups, often enhancing properties like metabolic stability and membrane permeability.[2][3] This guide provides a comprehensive overview of a robust and regioselective two-step synthesis pathway for this compound, commencing from the readily available starting material, 2-methoxybenzaldehyde. The synthesis involves an initial deoxofluorination to introduce the difluoromethyl moiety, followed by a highly selective electrophilic bromination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and the rationale behind the chosen synthetic strategy.
Introduction: The Strategic Importance of Fluorinated Aromatics
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, imparts unique physicochemical properties that are highly sought after.[3] Unlike the more common trifluoromethyl group, the CF₂H moiety can participate in hydrogen bonding, offering a unique tool for modulating drug-target interactions.[3]
The synthesis of specifically substituted aromatic compounds requires careful planning to control regioselectivity. The pathway detailed herein leverages established and reliable transformations to achieve the desired substitution pattern on the anisole core. The strategy is twofold:
-
Installation of the Difluoromethyl Group: Conversion of an aldehyde to a difluoromethyl group via deoxofluorination. This is a well-established method for creating the Ar-CF₂H skeleton.[4]
-
Regioselective Bromination: Exploiting the powerful directing effect of the methoxy group to install a bromine atom selectively at the para position. The principles of electrophilic aromatic substitution dictate that the electron-donating methoxy group will strongly activate the positions ortho and para to it, ensuring high regioselectivity.[5][6]
Overall Synthesis Pathway
The synthesis is accomplished in two sequential steps starting from 2-methoxybenzaldehyde. The first step forms the key intermediate, 2-(difluoromethyl)-1-methoxybenzene, which is then brominated to yield the final product.
Caption: Simplified mechanism of aldehyde deoxofluorination using DAST.
Detailed Experimental Protocol
Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
| Reagent/Material | M.W. ( g/mol ) | Amount | Equivalents |
| 2-Methoxybenzaldehyde | 136.15 | 1.36 g (10 mmol) | 1.0 |
| DAST | 161.20 | 4.03 g (25 mmol) | 2.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (4.03 g, 25 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-(difluoromethyl)-1-methoxybenzene.
Part II: Synthesis of this compound
Principle and Rationale
The second step is a highly regioselective electrophilic aromatic substitution. The substrate, 2-(difluoromethyl)-1-methoxybenzene, contains a strongly activating, ortho-, para-directing methoxy group and a deactivating, meta-directing difluoromethyl group. The powerful activating effect of the methoxy group dominates the reaction's regioselectivity. [5]It directs the incoming electrophile (Br⁺) primarily to the para position (C4), which is sterically accessible and electronically enriched. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to Br₂, often leading to cleaner reactions with fewer byproducts. [5]
Reaction Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds via the classical mechanism for electrophilic aromatic substitution. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity.
Caption: General mechanism for electrophilic aromatic bromination.
The methoxy group stabilizes the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho and para positions. This stabilization lowers the activation energy for substitution at these sites, leading to the observed regioselectivity.
Detailed Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount | Equivalents |
| 2-(Difluoromethyl)-1-methoxybenzene | 158.13 | 1.58 g (10 mmol) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g (10.5 mmol) | 1.05 |
| Acetonitrile | - | 50 mL | - |
| Water | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve 2-(difluoromethyl)-1-methoxybenzene (1.58 g, 10 mmol) in acetonitrile (50 mL).
-
Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as the final product.
Conclusion
This guide outlines a logical and efficient two-step synthesis for this compound from a commercially available precursor. The pathway capitalizes on a reliable deoxofluorination reaction to install the key difluoromethyl group, followed by a highly regioselective electrophilic bromination controlled by the powerful directing effect of the methoxy substituent. The provided protocols are based on established chemical principles and offer a practical route for obtaining this valuable synthetic intermediate for applications in pharmaceutical and materials science research.
References
-
Introduction of Difluoromethyl Through Radical Pathways - ResearchGate. Available at: [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides | Organic Letters - ACS Publications. Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC - NIH. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]
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Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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A New Reagent for Direct Difluoromethylation - PMC - NIH. Available at: [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]
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How is the bromination mechanism of anisole carried out? - Quora. Available at: [Link]
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, a valuable building block in organic synthesis and pharmaceutical research. Understanding the precise molecular structure and electronic environment is paramount for its effective utilization in the development of complex chemical entities. This document serves as a comprehensive resource, detailing the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Spectroscopic Correlation
The structural attributes of this compound, with its distinct substituents on the aromatic ring, give rise to a unique spectroscopic fingerprint. The interplay of the electron-donating methoxy group, the electron-withdrawing and sterically bulky bromine atom, and the characteristic difluoromethyl group dictates the chemical shifts, coupling constants, and fragmentation patterns observed in the various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The aromatic region will show a characteristic splitting pattern due to the coupling between adjacent protons. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~6.7 (t, J ≈ 56 Hz) | t | 1H | -CHF₂ |
| ~3.9 | s | 3H | -OCH₃ |
Note: Predicted values are based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon environment. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-OCH₃ |
| ~134 | Ar-C |
| ~128 | Ar-C |
| ~118 | Ar-C-Br |
| ~115 (t, J ≈ 240 Hz) | -CHF₂ |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
Note: Predicted values are based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, C-Br, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretch (symmetric) |
| 1100-1000 | Strong | C-F stretch |
| 700-500 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Fragmentation Pattern:
The molecule is expected to undergo fragmentation through the loss of the methoxy group, the bromine atom, and potentially the difluoromethyl group. Key fragments would include:
-
[M]⁺: Molecular ion
-
[M - OCH₃]⁺: Loss of the methoxy group
-
[M - Br]⁺: Loss of the bromine atom
-
[M - CHF₂]⁺: Loss of the difluoromethyl group
Caption: General workflow for the spectroscopic analysis of organic compounds.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
References
As of the last update, specific, publicly available, peer-reviewed spectroscopic data for this compound (CAS 1261512-49-5) is limited. The interpretations and predicted data presented in this guide are based on established principles of spectroscopic analysis and data from analogous compounds. For definitive experimental data, researchers are encouraged to consult commercial suppliers or perform their own analytical characterization.
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel compound 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. Given the absence of extensive public data on this specific molecule, this document emphasizes predictive analysis based on its chemical structure and outlines rigorous, validated experimental protocols for generating reliable solubility data.
Introduction: The Need for a Foundational Solubility Profile
This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique combination of a methoxy group, a bromine atom, and a difluoromethyl group imparts a complex physicochemical character. Solubility is a critical parameter that governs a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.[1] Accurate solubility data is therefore essential for any meaningful application.
This guide is structured to empower researchers to:
-
Predict the solubility behavior of the compound based on its structural attributes.
-
Experimentally determine its thermodynamic solubility using the gold-standard shake-flask method.
-
Implement high-throughput methods for kinetic solubility screening.
-
Interpret and present the generated data in a scientifically robust manner.
Part 1: Theoretical Solubility Analysis
A molecule's solubility is a direct consequence of its structure. By dissecting the functional groups of this compound, we can formulate a well-grounded hypothesis of its solubility characteristics.
Molecular Structure Breakdown:
-
Methoxybenzene Core: The central aromatic ring is inherently lipophilic (fat-soluble). The ether linkage of the methoxy group (-OCH₃) introduces some polarity and potential for hydrogen bond acceptance, slightly increasing its affinity for polar solvents compared to an unsubstituted benzene ring.
-
Bromine Atom (-Br): The bromo substituent significantly increases the molecular weight and polarizability of the molecule. It is a lipophilic group that generally decreases aqueous solubility.
-
Difluoromethyl Group (-CF₂H): This group is a key modulator of physicochemical properties.[2][3] The -CF₂H group is lipophilic and acts as a strong electron-withdrawing group.[2] Unlike the trifluoromethyl (-CF₃) group, the C-H bond in the difluoromethyl group is polarized, allowing it to act as a weak hydrogen bond donor, which can influence interactions with specific solvents.[2][3] The introduction of -CF₂H groups can boost metabolic stability and membrane permeability.[2]
Predicted Solubility Profile:
Based on this analysis, this compound is predicted to be:
-
Poorly soluble in aqueous media (e.g., water, phosphate-buffered saline). The dominant lipophilic character of the brominated and difluoromethylated benzene ring will likely limit its interaction with water molecules.
-
Highly soluble in non-polar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderately to highly soluble in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and lower-chain alcohols (e.g., methanol, ethanol, isopropanol).
Part 2: Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental measurement is required. The Shake-Flask Method is widely recognized as the 'gold standard' for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[4][5] This method is described in the OECD Guideline 105 for testing of chemicals.[6][7][8][9]
Gold-Standard Protocol: Equilibrium Shake-Flask Method
This protocol is designed to measure the saturation mass concentration of the compound in a given solvent at a controlled temperature.
Core Principle: An excess amount of the solid or liquid compound is agitated in a solvent for an extended period to ensure that a thermodynamic equilibrium is established between the dissolved and undissolved phases.[4]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precise volume (e.g., 1-2 mL) of the selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant speed (e.g., 300 RPM) in a temperature-controlled incubator (e.g., 25°C or 37°C).[10] Allow the mixtures to equilibrate for 24 to 48 hours.[1][10]
-
Causality: This extended agitation period is necessary to achieve a true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.[10]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved material settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.
-
Causality: Filtration is a crucial step to ensure that only the dissolved compound is quantified.[11] The filter material should be chosen carefully to minimize compound binding.
-
-
Quantification (HPLC-UV): a. Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). b. Dilute the filtered supernatant with the same solvent to bring its concentration within the range of the calibration curve. c. Analyze the standards and the diluted sample by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[12][13] The aromatic nature of the compound makes it amenable to UV detection. d. Construct a calibration curve by plotting the peak area against concentration for the standards. Use this curve to determine the concentration of the diluted sample. e. Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: High-Throughput Kinetic Solubility Screening
In early-stage research and drug discovery, speed is often as important as precision.[1] Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties and are well-suited for screening multiple solvents or conditions simultaneously.[14][15]
Protocol: Nephelometry-Based Kinetic Solubility Assay
This method measures the light scattering caused by fine particles of precipitate that form when a concentrated DMSO stock solution of the compound is added to an aqueous buffer.[16]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.
-
Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer in the wells, creating a range of final compound concentrations.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by any precipitate formed.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed compared to the baseline.
Conceptual Diagram: Kinetic vs. Thermodynamic Solubility
Caption: Contrasting Kinetic and Thermodynamic Solubility Pathways.
Part 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison. The following table provides a template for recording experimental results.
Table 1: Solubility Profile of this compound at 25°C
| Solvent System | Method | Solubility (mg/mL) | Solubility (mM) | Standard Deviation | Notes |
| Deionized Water | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |
| PBS (pH 7.4) | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | Physiologically relevant buffer |
| Methanol | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |
| Acetonitrile | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |
| Isopropanol | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |
| Dichloromethane | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | Expected to be freely soluble |
| PBS (pH 7.4) | Nephelometry | [Experimental Data] | [Calculated Data] | [+/- Value] | Kinetic solubility |
Interpreting the Results: The experimental data will validate or refine the theoretical predictions. Discrepancies between kinetic and thermodynamic values are common; kinetic solubility is often higher as it can reflect supersaturated states before the most stable crystalline form precipitates.[15] This complete dataset provides a robust foundation for designing future experiments, from reaction condition optimization to formulation development.
References
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]
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Jouyban, A. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech, 11(3), 1143-1156. Available at: [Link]
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Environment and Climate Change Canada. (2013). New Substances Notification: Guidance Document for Polymer Characterization. Available at: [Link]
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Petrusevska, M., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 262-270. Available at: [Link]
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Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available at: [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]
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Samuelsson, J., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 13(6), 515-519. Available at: [Link]
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Avdeef, A. (2001). A New Technique for High-Throughput Solubility Assay. American Pharmaceutical Review. Available at: [Link]
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J. C. D. S. Junior, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1084. Available at: [Link]
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Synple Chem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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Zafrani, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 64(1), 113-126. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
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Alsenz, J., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(13), 3078-3087. Available at: [Link]
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ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]
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ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available at: [Link]
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ResearchGate. (2020). Federal Drug Administration-approved drugs that contain the difluoromethyl group. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
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Autechaux. (2024). Buy 2-Bromo-4-(difluoromethyl)-1-methoxybenzene. Available at: [Link]
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An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)anisole and Its Structural Analogues
Abstract: The strategic incorporation of fluorine-containing moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of 4-Bromo-2-(difluoromethyl)anisole, a versatile chemical intermediate, and its structural analogues. We will explore the nuanced role of the difluoromethyl group as a bioisostere, detail synthetic methodologies for accessing this class of compounds, analyze their physicochemical properties, and discuss their application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated building blocks.
Introduction: The Strategic Value of the 4-Bromo-2-(difluoromethyl)anisole Scaffold
4-Bromo-2-(difluoromethyl)anisole represents a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its structure combines three key features that can be independently modulated to fine-tune molecular properties:
-
Aromatic Core: The substituted benzene ring provides a rigid scaffold for orienting functional groups.
-
Difluoromethyl Group (-CHF₂): This group is of particular interest in medicinal chemistry. It is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] This unique characteristic allows it to modulate properties like metabolic stability, binding affinity, and membrane permeability.[3][4]
-
Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage functionalization and the construction of complex molecules.[5][6]
-
Methoxy Group (-OCH₃): This group influences the electronic properties of the aromatic ring and can be modified to alter solubility and other physicochemical parameters.
The strategic placement of these groups—the activating, ortho/para-directing methoxy group, the ortho-difluoromethyl group, and the para-bromo group—creates a synthetically tractable and functionally rich molecule. Understanding how to synthesize and modify this core structure is essential for developing novel therapeutics and advanced materials.
Exploring the Landscape of Structural Analogues
The true power of the 4-Bromo-2-(difluoromethyl)anisole scaffold lies in its potential for analogue synthesis. By systematically modifying each of the key regions, researchers can conduct detailed structure-activity relationship (SAR) studies.
Caption: Workflow for Suzuki coupling to diversify the scaffold.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of a library of analogues for screening. Similarly, Negishi coupling using a (difluoromethyl)zinc reagent offers another route to introduce the CHF₂ group onto different aryl halides. [7]
Physicochemical and Spectroscopic Properties
The properties of these analogues are highly dependent on the specific substitution pattern. The following table summarizes key data for several representative compounds.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 84 / 7 mmHg [8] | 1.59 @ 25°C [8] | 1.545 (20°C) [8] |
| 4-Bromo-2,6-difluoroanisole | 104197-14-0 | C₇H₅BrF₂O | ~214 @ 760 mmHg [6] | ~1.6 | 1.500 [6] |
| 4-Bromo-2-(trifluoromethyl)anisole | 393-34-0 | C₈H₆BrF₃O | 120 / 30 mmHg [9] | - | - |
| 4-Bromoanisole (unsubstituted) | 104-92-7 | C₇H₇BrO | 215-216 @ 760 mmHg [10] | - | 1.5605 [10] |
Data compiled from multiple sources. [6][10][8][9]Note that boiling points are reported at different pressures.
Applications in Drug Discovery and Beyond
The unique properties of the difluoromethyl group make it highly valuable in drug design. Its ability to act as a bioisostere allows medicinal chemists to replace problematic functional groups while maintaining or improving biological activity.
-
Modulating Lipophilicity: The effect of replacing a methyl group with a difluoromethyl group on lipophilicity (LogP) is context-dependent. For anisoles with electron-withdrawing groups, this replacement can actually decrease lipophilicity, challenging the simple "lipophilic hydrogen bond donor" moniker and providing a sophisticated tool for fine-tuning this property. [1][3]* Improving Pharmacokinetics: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic oxidation. This can lead to improved bioavailability and a longer half-life for drug candidates. [11]* Target Engagement: The ability of the -CHF₂ group to form hydrogen bonds can introduce new, favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity. [3]* 19F-NMR Spectroscopy: The presence of fluorine provides a powerful analytical handle. ¹⁹F-NMR is an exquisitely sensitive technique used in fragment-based drug discovery to screen for and characterize ligand binding to biological targets, as there is no background signal from the protein or buffer. [12] Beyond pharmaceuticals, fluorinated anisoles are used as intermediates in the synthesis of advanced materials, such as liquid crystals. [8]
Conclusion and Future Outlook
4-Bromo-2-(difluoromethyl)anisole and its structural analogues are not merely chemical curiosities; they are enabling tools for innovation in science. Their value is derived from the synergistic combination of a versatile synthetic handle (the bromine), a property-modulating group (the methoxy ether), and a functionally unique bioisostere (the difluoromethyl group). As synthetic methodologies become more sophisticated, particularly in late-stage functionalization, the ability to precisely and efficiently generate libraries of these compounds will accelerate the discovery of next-generation therapeutics and materials. The continued exploration of the nuanced electronic and conformational effects of these building blocks will undoubtedly unlock new potential in rational molecular design.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 677-685. Available from: [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available from: [Link]
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Nguyen, B., Tlili, A., & Gouverneur, V. (2016). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Le, C., Gutierrez, O., et al. (2019). Metallaphotoredox Difluoromethylation of Aryl Bromides. PubMed Central. Available from: [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. Available from: [Link]
-
Macmillan Group (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available from: [Link]
-
Macmillan Group. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University. Available from: [Link]
-
Hartwig, J. F., & Norrby, P. O. (2013). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PubMed Central. Available from: [Link]
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Methodological & Application
The Strategic Deployment of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of the versatile building block, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, in medicinal chemistry. We will delve into the rationale behind its use, focusing on the advantageous physicochemical properties imparted by the difluoromethyl and methoxy groups. This document provides detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Furthermore, we will explore its application in the synthesis of bioactive molecules, with a specific focus on its role in the development of kinase inhibitors. This guide is intended to serve as a practical resource for researchers and drug development professionals, providing both the theoretical underpinnings and the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Value Proposition of a Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Among the various fluorinated substituents, the difluoromethyl group (-CHF₂) has emerged as a particularly valuable moiety. It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisostere for hydroxyl, thiol, or amine groups, offering a unique combination of properties that can enhance drug-target interactions.[3][4]
This compound presents itself as a trifunctional building block of significant interest. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, amino, and alkynyl groups. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl bromide and modulate the pKa of adjacent functionalities. The methoxy group, also a common feature in bioactive molecules, can participate in hydrogen bonding and influence the overall electronic and conformational properties of the final compound.
This guide will provide a detailed exploration of the synthetic utility of this compound, empowering chemists to leverage its unique attributes in the design and synthesis of next-generation therapeutics.
Key Physicochemical Properties and Their Implications in Drug Design
The judicious placement of the difluoromethyl and methoxy groups on the bromobenzene scaffold of this compound offers several advantages in medicinal chemistry:
| Feature | Physicochemical Property | Implication in Drug Design |
| Difluoromethyl (-CHF₂) Group | - Moderate lipophilicity- Weak hydrogen bond donor capacity- Metabolic stability | - Can improve cell membrane permeability.- Can introduce key interactions with target proteins, mimicking hydroxyl or amide groups.[3][4]- More resistant to oxidative metabolism compared to a methyl or methoxy group. |
| Methoxy (-OCH₃) Group | - Hydrogen bond acceptor- Can influence conformation | - Can form hydrogen bonds with amino acid residues in a protein binding pocket.- Its size and rotational profile can impact the overall shape of the molecule. |
| Bromo (Br) Group | - Reactive handle for cross-coupling | - Enables versatile and efficient diversification of the core structure. |
Synthetic Transformations: Protocols and Mechanistic Insights
The bromine atom on this compound is the primary site for synthetic elaboration. The following sections provide detailed protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6]
General Reaction Scheme:
Suzuki-Miyaura Coupling Workflow
Protocol: Synthesis of 4-(Pyridin-3-yl)-2-(difluoromethyl)-1-methoxybenzene
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl boronic acids.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7] This reaction is of paramount importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
General Reaction Scheme:
Buchwald-Hartwig Amination Workflow
Protocol: Synthesis of N-(4-(2-(difluoromethyl)-1-methoxy)phenyl)aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Reagent Addition: Add this compound, aniline, and degassed toluene.
-
Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of nitrogen or argon.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with less nucleophilic amines like anilines.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions provide powerful avenues for the introduction of sp- and sp²-hybridized carbon fragments, respectively, further expanding the synthetic utility of this compound.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8]
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.[9]
Due to the electron-deficient nature of the aryl bromide, these reactions are generally expected to proceed efficiently. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Application in Bioactive Molecule Synthesis: A Case Study of ACK1 Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. A patent discloses its use as a key intermediate in the preparation of inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[10][11][12][13][14]
Synthetic Pathway to an ACK1 Inhibitor Intermediate:
Logical flow for the synthesis of an ACK1 inhibitor scaffold.
The synthesis involves a sequential Buchwald-Hartwig amination strategy. First, this compound is coupled with a dichloropyrimidine derivative. The resulting intermediate is then subjected to a second amination with a different amine to furnish the final ACK1 inhibitor scaffold. The difluoromethylphenyl moiety in these inhibitors likely plays a crucial role in binding to the kinase active site, potentially through hydrogen bonding interactions and favorable lipophilic contacts.
Further Synthetic Potential: Metal-Halogen Exchange and Other Transformations
Beyond palladium-catalyzed cross-coupling reactions, the bromine atom of this compound can be transformed via metal-halogen exchange to generate organometallic intermediates.
-
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding aryllithium species.[15][16] This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
-
Magnesium-Halogen Exchange (Grignard Reagent Formation): Reaction with magnesium metal or through the use of Turbo Grignard reagents (e.g., iPrMgCl·LiCl) can afford the Grignard reagent.[17][18][19] This allows for subsequent reactions with aldehydes, ketones, esters, and other carbonyl compounds.
These transformations open up a vast chemical space for the derivatization of the this compound scaffold, enabling the synthesis of highly functionalized and structurally diverse molecules.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle, a bioisosteric difluoromethyl group, and a methoxy substituent provides a powerful platform for the synthesis of novel bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this compound in drug discovery programs, ultimately contributing to the development of new and improved therapeutics.
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Zhao, F., et al. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 2000, 6(5), pp. 843-8. Available from: [Link]
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Wittig, G. The First Lithium–Halogen Exchange Reaction. Angewandte Chemie International Edition, 1938. Available from: [Link]
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Patel, K., et al. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Results in Chemistry, 2025, 8, 101529. Available from: [Link]
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Pourjavadi, A., Kohestanian, M. and Keshavarzi, N. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Applied Organometallic Chemistry, 2020, 34(10). Available from: [Link]
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Buchwald, S.L. and Hartwig, J.F. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21), pp. 8479-8513. Available from: [Link]
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Sharma, P., et al. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Journal of the Indian Chemical Society, 2014, 91(1), pp. 139-143. Available from: [Link]
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Fantasia, S., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2012, 17(1), pp. 794-805. Available from: [Link]
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Xing, L., et al. Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed, 2015. Available from: [Link]
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Bernard-Gauthier, V., et al. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed, 2017. Available from: [Link]
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Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts, 2023. Available from: [Link]
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Application Notes: 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Agrochemical Synthesis
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amide functionalities.[1] Its unique electronic properties and ability to act as a hydrogen bond donor can enhance binding affinity, improve metabolic stability, and increase the lipophilicity of active ingredients. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene has emerged as a critical building block for introducing this valuable moiety.[2][3] Its structure is primed for synthetic diversification: the bromo substituent provides a reactive handle for cross-coupling reactions, the difluoromethyl group imparts desirable physicochemical properties, and the methoxy group influences the electronic nature of the aromatic ring.[4] This guide provides an in-depth analysis of its applications, complete with detailed protocols for key synthetic transformations relevant to the development of next-generation crop protection agents.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to successful reaction design and scale-up.
| Property | Value |
| CAS Number | 1261512-49-5[3][5][6] |
| Molecular Formula | C₈H₇BrF₂O[5] |
| Molecular Weight | 237.04 g/mol [5] |
| Appearance | White to light yellow solid/powder |
| Boiling Point | Not readily available; decomposition may occur |
| Density | Not readily available |
| Storage | Sealed in a dry environment, at room temperature[5] |
Core Synthetic Applications & Protocols
The utility of this compound lies in its ability to undergo a variety of transformations to construct complex molecular architectures. The bromine atom is the primary site of reactivity, enabling robust carbon-carbon and carbon-nitrogen bond formations.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
Expertise & Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[7][8][9] In agrochemical synthesis, this reaction is instrumental for linking the this compound core to other aryl or heteroaryl systems. This is a common strategy for constructing the core structures of many fungicides and herbicides. The reaction is valued for its functional group tolerance, the stability of the boronic acid reagents, and generally mild reaction conditions.[8][10]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Aryl-2-(difluoromethyl)-1-methoxybenzene
This protocol provides a general methodology. Optimization of the base, solvent, and catalyst system may be required for specific boronic acid partners.
-
Materials:
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting bromide.[9]
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[7]
-
-
Trustworthiness & Self-Validation: The choice of base is critical. Carbonates like K₂CO₃ or Cs₂CO₃ are often effective and are required to activate the boronic acid for the transmetalation step of the catalytic cycle.[8] Incomplete reactions can sometimes be driven to completion by adding a fresh portion of the catalyst. The presence of water in the solvent system can be beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle.
Buchwald-Hartwig Amination: Forging C-N Bonds
Expertise & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a linkage ubiquitous in agrochemicals.[12] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, including heterocycles. This transformation is essential for synthesizing compounds where a substituted amino group is a key part of the pharmacophore. The reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broader substrate scope.[12]
Workflow Diagram: Buchwald-Hartwig Amination
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Application Notes: Palladium-Catalyzed Reactions with 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Introduction: The Strategic Value of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone for modulating molecular properties. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention. It serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for common functional groups like hydroxyls, thiols, or amines.[1][2][3] The introduction of a -CF₂H group can enhance membrane permeability, metabolic stability, and binding affinity, making it a highly valuable substituent in the design of novel therapeutics and functional materials.[1][2]
This compound is a key building block that capitalizes on these benefits. The molecule features a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a difluoromethyl group, which imparts desirable physicochemical properties to the final products.[4] This guide provides an in-depth exploration of the primary palladium-catalyzed transformations involving this substrate, complete with mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5] The general mechanism for these transformations follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[6][7][8]
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_RX [label="R-Pd(II)L'n-X", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Trans [label="Transmetalation\n(e.g., with R'-M)", shape=plaintext, fontcolor="#5F6368"]; PdII_R_R [label="R-Pd(II)L'n-R'", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X", color="#EA4335"]; OxAdd -> PdII_RX [color="#EA4335"]; PdII_RX -> Trans [color="#FBBC05"]; Trans -> PdII_R_R [color="#FBBC05"]; PdII_R_R -> RedElim [color="#4285F4"]; RedElim -> Product [color="#4285F4"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } } Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron reagent with an organic halide.[9][10] It is particularly valuable for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[11] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[10]
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation, where an organic group is transferred from the boronic acid (activated by a base) to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][8] The choice of a suitable base is critical for activating the boronic acid to facilitate transmetalation.[10]
Protocol: Synthesis of 2-(Difluoromethyl)-4-(4-methoxyphenyl)-1-methoxybenzene
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.[12]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos to the flask.[13]
-
Add degassed toluene and degassed water via syringe.[14]
-
Stir the reaction mixture vigorously and heat to 90-100 °C for 12-18 hours, monitoring progress by TLC or GC-MS.[12][14]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, ideal for overcoming challenges with fluorinated substrates.[13] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without causing significant side reactions like protodeboronation.[13] |
| Solvent | Toluene/Water | A biphasic system that effectively dissolves both organic substrates and the inorganic base, facilitating the reaction.[14] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently for the aryl bromide substrate. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[15][16][17] This reaction has transformed the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and organic materials.[18][19] Its broad substrate scope and functional group tolerance have made it an indispensable tool.[16]
Mechanistic Considerations
Similar to other cross-coupling reactions, the cycle involves the oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.[16] The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[16] The choice of ligand is paramount, with sterically hindered, electron-rich phosphine ligands often being essential for high catalytic activity.[18]
dot graph "Buchwald_Hartwig_Cycle" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)L(Br)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; AmineCoord [label="[Ar-Pd(II)L(Br)(R₂NH)]", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Deprotonation [label="Ar-Pd(II)L(NR₂)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Ar-NR₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n(Ar-Br)", color="#EA4335"]; OxAdd -> AmineCoord [label=" + R₂NH", color="#FBBC05"]; AmineCoord -> Deprotonation [label=" - HBr\n(Base)", color="#FBBC05"]; Deprotonation -> Product [label=" Reductive\nElimination", color="#4285F4"]; Deprotonation -> Pd0 [style=invis]; // Helper for layout Product -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368", minlen=2]; } } Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Synthesis of N-aryl-4-amino-3-(difluoromethyl)anisole
This protocol outlines a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add sodium tert-butoxide to a dry Schlenk tube.
-
Outside the glovebox, add this compound, palladium(II) acetate, and tri-tert-butylphosphine.[12]
-
Evacuate and backfill the tube with an inert gas (e.g., argon). Repeat three times.
-
Add dry, degassed toluene and morpholine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring by TLC or GC-MS.[12]
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(tBu)₃ | The combination of a simple Pd(II) precursor and a highly electron-rich, bulky monophosphine ligand is effective for C-N coupling.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium amido complex. |
| Solvent | Toluene | An inert, non-polar solvent suitable for the temperature range and reagents involved. |
| Atmosphere | Inert | The Pd(0) active catalyst and the phosphine ligand are sensitive to oxidation. |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[20][21] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[22] The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[21]
Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)-2-(difluoromethyl)-1-methoxybenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
DMF or THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[12]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (DMF or THF) and triethylamine via syringe.[12]
-
Add the terminal alkyne (1-ethynyl-4-methoxybenzene) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours. Monitor progress by TLC.[12]
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted olefin.[23][24] This reaction is a powerful tool for C-C bond formation, creating a new bond at an unsaturated carbon.[25]
Protocol: Synthesis of 4-styryl-2-(difluoromethyl)-1-methoxybenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add DMA and styrene via syringe.
-
Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to isolate the arylated alkene product.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, amides, and carboxylic acids.[26] Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[27]
Protocol: Synthesis of 4-cyano-2-(difluoromethyl)-1-methoxybenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
1,4-Dioxane (2.5 mL)
-
0.05 M aq. Potassium Acetate (KOAc) (2.5 mL)
Procedure:
-
To a screw-top test tube, add Pd(OAc)₂, K₄[Fe(CN)₆]·3H₂O, and this compound.[27]
-
Seal the tube, then evacuate and backfill with nitrogen (repeat three times).
-
Add dioxane and the aqueous KOAc solution via syringe.[27]
-
Stir the mixture vigorously and heat to 100-120 °C for 1-5 hours.[28]
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude nitrile product via column chromatography.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.[Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable.[Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts.[Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health.[Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.[Link]
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Buchwald–Hartwig amination. Wikipedia.[Link]
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Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. ResearchGate.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Europe PMC.[Link]
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Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.[Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.[Link]
-
Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins. ACS Publications.[Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.[Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health.[Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.[Link]
-
Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. ResearchGate.[Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate.[Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.[Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.[Link]
-
Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate.[Link]
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Functionalization of the aromatic ring of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
An In-Depth Guide to the Functionalization of the Aromatic Ring of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of synthetic endeavors. This compound has emerged as a particularly valuable intermediate.[1] Its structure is endowed with a rich array of functionalities that offer multiple avenues for chemical modification. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the aromatic ring itself is amenable to electrophilic substitution and directed metallation.[2][3]
The reactivity of the aromatic ring is governed by the interplay of its substituents. The methoxy (-OCH₃) group is a moderately activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the difluoromethyl (-CHF₂) group is strongly deactivating and meta-directing because of its powerful electron-withdrawing inductive effect. The bromine atom is deactivating yet ortho, para-directing. This intricate electronic environment allows for controlled and regioselective transformations, making this molecule a cornerstone for the synthesis of complex, high-value compounds. This guide provides detailed protocols and expert insights into the primary methods for functionalizing this key aromatic scaffold.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The carbon-bromine bond is the most common site for the initial functionalization of this compound. Palladium-catalyzed cross-coupling reactions provide a robust and modular platform for creating new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of pharmaceutical agents and functional materials.[4]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures.[5][6] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups makes it exceptionally powerful.[6]
The choice of catalyst, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The base, often a carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, activating the boronic acid.[5] A two-phase solvent system, such as dioxane/water or toluene/water, is frequently employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) to the flask.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 90-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88-94 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-92 |
Yields are estimated based on analogous systems and are intended as a predictive framework.[4]
Buchwald-Hartwig Amination: Synthesizing Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] It has largely replaced harsher classical methods and offers broad substrate scope, allowing the coupling of aryl halides with a vast array of primary and secondary amines.[9]
The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands (e.g., XantPhos, Josiphos) are crucial as they promote both the rate-limiting oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle to proceed.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XantPhos (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 110 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| Benzylamine | Pd-G3-XantPhos | DBU | Toluene/MeCN | 140 | 75-85 |
Yields are estimated based on established methods for aryl bromides.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[12] The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base.[13]
The dual-catalyst system is key to the reaction's efficiency. The palladium complex undergoes the standard oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium center. The amine base (e.g., triethylamine) serves both to neutralize the HBr byproduct and as a solvent.
Caption: Catalytic cycles of the Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 eq). Finally, add phenylacetylene (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor completion by TLC.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through Celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the alkynylated product.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 90-96 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 85-92 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | 88-94 |
Yields are estimated based on established methods for aryl bromides.[4][14]
Part 2: Electrophilic Aromatic Substitution
While cross-coupling reactions modify the C-Br bond, electrophilic aromatic substitution (EAS) directly functionalizes the C-H bonds of the aromatic ring. The regiochemical outcome is dictated by the combined directing effects of the existing substituents. The strongly activating ortho, para-directing methoxy group is the dominant director. The positions ortho to it are C2 (substituted) and C6. The position para to it is C5. Therefore, substitution is strongly favored at the C5 and C6 positions. However, the C6 position is sterically unhindered, making it a likely candidate. The C5 position is ortho to the deactivating bromine and meta to the deactivating difluoromethyl group, which also makes it electronically favorable. The precise outcome can depend on the specific electrophile and reaction conditions.
Nitration: Introduction of a Nitro Group
Nitration is a classic EAS reaction that installs a versatile nitro (-NO₂) group, which can be a precursor to an amino group or other functionalities. The reaction typically uses a mixture of concentrated nitric and sulfuric acids.[15]
The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent over-nitration and the formation of unwanted byproducts. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
Caption: Workflow for metal-halogen exchange and electrophilic trapping.
-
Reaction Setup: Charge a dry, two-necked flask with this compound (1.0 mmol) under an inert atmosphere. Add anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 mmol, 1.1 eq, e.g., 2.5 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 eq) dropwise. Stir the solution at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.
| Electrophile | Reagent | Resulting Functional Group | Product Class |
| Formylation | DMF | -CHO | Aldehyde |
| Carboxylation | CO₂ (gas or dry ice) | -COOH | Carboxylic Acid |
| Borylation | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) | Boronic Acid |
| Deuteration | D₂O | -D | Deuterated Arene |
Conclusion
This compound is a substrate of significant synthetic utility, offering a predictable and controllable platform for aromatic functionalization. Mastery of palladium-catalyzed cross-coupling, electrophilic aromatic substitution, and metal-halogen exchange reactions unlocks access to a vast chemical space. The protocols and mechanistic insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile building block in the creation of novel and complex molecules. By understanding the causality behind each experimental choice, practitioners can troubleshoot challenges and rationally design synthetic routes toward their specific targets.
References
- (No Author). Defluorinative functionalization approach led by difluoromethyl anion chemistry. (n.d.).
-
Wikipedia. Buchwald–Hartwig amination. (n.d.). Retrieved from [Link]
-
MySkinRecipes. This compound. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Retrieved from [Link]
- (No Author). Directed (ortho) Metallation. (n.d.).
-
ChemRxiv. Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (n.d.). Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (n.d.). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). (n.d.). Retrieved from [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. (n.d.). Retrieved from [Link]
-
(No Author). Buy 2-Bromo-4-(difluoromethyl)-1-methoxybenzene. (2024). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. (n.d.). Retrieved from [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Retrieved from [Link]
-
ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2016). Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Introduction
4-Bromo-2-(difluoromethyl)-1-methoxybenzene is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and efficient two-step synthetic pathway. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on practical execution, safety, and scalability.
Our approach begins with the commercially available 4-bromo-2-hydroxybenzaldehyde and proceeds through a deoxofluorination of the aldehyde functionality, followed by a Williamson ether synthesis to introduce the methoxy group. This strategy was chosen for its reliance on well-established transformations and the availability of starting materials.
Strategic Overview of the Synthesis
The synthesis is logically divided into two primary stages. The first critical step is the conversion of the aromatic aldehyde in 4-bromo-2-hydroxybenzaldehyde to a difluoromethyl group. This is achieved through deoxofluorination, a reaction that replaces the carbonyl oxygen with two fluorine atoms.[2] Several modern reagents are available for this transformation, offering improved safety and handling profiles over older methods.[3] The second step involves the methylation of the phenolic hydroxyl group via the classic Williamson ether synthesis, a reliable and scalable method for ether formation.[4][5]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Part 1: Deoxofluorination of 4-Bromo-2-hydroxybenzaldehyde
Mechanistic Insight
The deoxofluorination of aldehydes to gem-difluorides is a key transformation in organofluorine chemistry.[6] Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for this purpose.[2][3] These reagents react with the aldehyde to form an intermediate that subsequently eliminates sulfur dioxide and a fluoride ion to generate the difluoromethyl group. More recent crystalline fluorinating agents like XtalFluor-E offer enhanced stability and easier handling, making them suitable for scale-up operations.[7]
The reaction with DAST or a similar reagent proceeds via nucleophilic attack of the aldehyde oxygen onto the sulfur atom of the fluorinating agent, followed by intramolecular fluoride transfer.
Scale-Up Protocol for Deoxofluorination
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Chilling circulator
-
Quenching vessel
-
Extraction and distillation apparatus
-
Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves, face shield
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | 201.02 | 1.0 |
| Deoxo-Fluor | 202289-38-1 | 221.22 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the 10 L reactor with 4-bromo-2-hydroxybenzaldehyde (1.0 kg, 4.97 mol) and anhydrous dichloromethane (5 L).
-
Cooling: Cool the resulting solution to -78°C using a dry ice/acetone bath or a suitable chilling circulator.
-
Reagent Addition: Slowly add Deoxo-Fluor (1.65 L, 7.46 mol) to the stirred solution via an addition funnel over 2-3 hours, maintaining the internal temperature below -70°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing a stirred, saturated aqueous solution of sodium bicarbonate (5 L) at 0°C to quench the excess fluorinating reagent.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-(difluoromethyl)phenol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure intermediate.
Part 2: Methylation of 4-Bromo-2-(difluoromethyl)phenol
Mechanistic Insight
The Williamson ether synthesis is a straightforward and robust SN2 reaction.[4] In this step, the phenolic proton of 4-bromo-2-(difluoromethyl)phenol is abstracted by a base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from methyl iodide in an SN2 reaction to form the desired methoxy ether. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this reaction.
Caption: Mechanism of the Williamson ether synthesis.
Scale-Up Protocol for Methylation
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet
-
Heating mantle or circulator
-
Extraction and distillation apparatus
-
PPE as previously described
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Bromo-2-(difluoromethyl)phenol | - | 223.01 | 1.0 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.0 |
| Methyl Iodide | 74-88-4 | 141.94 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
| Diethyl ether | 60-29-7 | 74.12 | - |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | - |
Procedure:
-
Reactor Setup: Charge the 10 L reactor with 4-bromo-2-(difluoromethyl)phenol (assuming quantitative yield from the previous step, ~1.1 kg, 4.97 mol), anhydrous potassium carbonate (1.37 kg, 9.94 mol), and DMF (5 L) under a nitrogen atmosphere.
-
Reagent Addition: Add methyl iodide (0.47 L, 7.46 mol) to the suspension.
-
Heating: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting phenol is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into ice-water (10 L).
-
Work-up: Extract the product with diethyl ether (3 x 3 L). Combine the organic layers and wash sequentially with 1 M HCl (2 x 2 L) and brine (2 L).
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure. The ¹⁹F NMR will show a characteristic signal for the CHF₂ group.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.
Safety and Handling
-
Deoxofluorinating agents like Deoxo-Fluor are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate PPE.
-
Methyl iodide is toxic and a suspected carcinogen. All handling should be performed in a fume hood.
-
The quenching of the deoxofluorination reaction is highly exothermic and releases gases. Perform this step slowly and with adequate cooling.
-
DMF is a reproductive toxin. Avoid inhalation and skin contact.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can produce this valuable building block in high yield and purity for applications in pharmaceutical and agrochemical research and development.
References
- Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Chemical Reviews, 104(1), 1-56.
- Li, G., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 67, 152865.
- GLR Innovations. (n.d.).
- Capot Chemical. (n.d.). 4-Bromo-2-(difluoromethyl)anisole.
- Sigma-Aldrich. (n.d.). This compound.
- Ambeed. (n.d.). This compound.
- AK Scientific, Inc. (n.d.).
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
- Ghosez, L., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7576–7580.
- Champagne, P. A., et al. (2014). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 12(34), 6571-6574.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Matrix Scientific. (n.d.). 4-Bromo-2-(difluoromethoxy)-1-methylbenzene.
- MySkinRecipes. (n.d.). This compound.
- Chemistry Stack Exchange. (2016).
- U.S. Patent No. 8,692,026 B2. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Sources
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- 7. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Materials Science
Introduction: The Strategic Role of Fluorinated Benzene Derivatives in Advanced Materials
In the landscape of materials science, particularly in the realm of organic electronics, the strategic incorporation of fluorine atoms into molecular architectures is a proven methodology for fine-tuning material properties. The difluoromethyl (-CHF₂) group, in particular, offers a unique electronic profile that can significantly influence the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). 4-Bromo-2-(difluoromethyl)-1-methoxybenzene emerges as a pivotal building block, offering a reactive handle for cross-coupling reactions while imparting desirable electronic characteristics to the target materials.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials for organic electronics. We will explore its application in the creation of both hole-transporting materials (HTMs) and electron-transporting materials (ETMs), crucial components in the architecture of high-performance OLEDs.
The Impact of the Difluoromethyl Group
The difluoromethyl group is a strong electron-withdrawing group, a property that can be leveraged to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductor materials. This modulation is critical for optimizing charge injection and transport within a device, ultimately leading to improved efficiency and stability. Furthermore, the presence of fluorine can enhance the thermal and morphological stability of the resulting materials, key attributes for long-lasting electronic devices.[1][2]
Application in Hole-Transporting Material (HTM) Synthesis
Triarylamine derivatives are a cornerstone of hole-transporting materials due to their excellent hole mobility and morphological stability. The bromine atom of this compound provides a reactive site for palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[3][4]
Hypothetical HTM Target: A Triarylamine Derivative
A plausible HTM, designated here as HTM-DFM , can be synthesized by coupling this compound with a suitable secondary amine, such as carbazole, which is a common building block for HTMs.
Protocol 1: Synthesis of HTM-DFM via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a carbazole-based HTM using this compound.
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), carbazole (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and RuPhos (0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure HTM-DFM.[5][6][7]
Characterization of HTM-DFM:
| Technique | Expected Observations |
| ¹H and ¹⁹F NMR | Confirmation of the molecular structure, with characteristic shifts for the difluoromethyl and aromatic protons. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the product's identity. |
| Cyclic Voltammetry | Measurement of the oxidation potential to estimate the HOMO energy level. |
| UV-Vis Spectroscopy | Determination of the absorption spectrum and optical bandgap. |
| Photoluminescence | Measurement of the emission spectrum to assess its suitability for the intended application. |
Application in Electron-Transporting Material (ETM) Synthesis
For the synthesis of ETMs, the bromine atom of this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for forming carbon-carbon bonds, allowing for the introduction of electron-deficient aromatic moieties.[8][9][10][11]
Hypothetical ETM Target: A Phenyl-Pyridine Derivative
A potential ETM, designated as ETM-DFM , can be synthesized by coupling this compound with a pyridine-based boronic acid or boronate ester. The electron-deficient nature of the pyridine ring is beneficial for electron transport.
Protocol 2: Synthesis of ETM-DFM via Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of a pyridine-containing ETM.
Materials:
-
This compound
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 mmol, 1.2 equiv.) in the toluene/ethanol/water solvent mixture (15 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 20 minutes.
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv.) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24 hours.
-
Work-up: After cooling, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure ETM-DFM.[12]
Characterization of ETM-DFM:
| Technique | Expected Observations |
| ¹H and ¹⁹F NMR | Confirmation of the molecular structure and successful coupling. |
| Mass Spectrometry | Verification of the molecular weight. |
| Cyclic Voltammetry | Measurement of the reduction potential to estimate the LUMO energy level.[13][14][15][16][17] |
| UV-Vis Spectroscopy | Determination of the absorption characteristics. |
| Photoluminescence | Assessment of the material's emissive properties. |
Fabrication and Characterization of a Multilayer OLED Device
The synthesized HTM-DFM and ETM-DFM can be incorporated into a multilayer OLED to evaluate their performance. Thermal evaporation is a common technique for depositing thin films of small organic molecules in a high-vacuum environment.[18][19][20][21][22]
Protocol 3: Fabrication of a Multilayer OLED
Device Architecture: ITO / HTM-DFM (40 nm) / Emissive Layer (e.g., Alq₃ doped with a fluorescent dye, 30 nm) / ETM-DFM (30 nm) / LiF (1 nm) / Al (100 nm)
Equipment:
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance for thickness monitoring
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
Procedure:
-
Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the evaporation chamber.
-
Layer Deposition:
-
Deposit a 40 nm layer of HTM-DFM onto the ITO substrate.
-
Co-evaporate the emissive layer host (e.g., Alq₃) and a suitable dopant to a thickness of 30 nm.
-
Deposit a 30 nm layer of ETM-DFM .
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
Device Performance Characterization
The performance of the fabricated OLED is evaluated by measuring its current-voltage-luminance (I-V-L) characteristics and its electroluminescence spectrum.
Protocol 4: OLED Performance Testing
Equipment:
-
Source measure unit (SMU)
-
Photodiode or spectroradiometer
-
Probe station
Procedure:
-
I-V-L Measurement:
-
Electroluminescence Spectrum:
Logical Workflows and Diagrams
Caption: Synthetic routes for HTM and ETM.
Sources
- 1. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
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Application Notes and Protocols for Asymmetric Synthesis Involving 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Asymmetric Synthesis
The strategic incorporation of fluorine-containing motifs into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and binding affinity. This compound emerges as a highly valuable and versatile building block in this context. Its structure presents a unique combination of a reactive aryl bromide handle for cross-coupling reactions, the influential difluoromethyl group, and a methoxy substituent that modulates the electronic properties of the aromatic ring.
This guide provides detailed application notes and robust protocols for the use of this compound in key asymmetric transformations. The methodologies detailed herein are designed to provide a practical framework for the enantioselective synthesis of chiral biaryl compounds and arylamines, which are prevalent scaffolds in numerous pharmacologically active agents. The protocols are grounded in established principles of asymmetric catalysis, leveraging state-of-the-art chiral ligands and catalytic systems to achieve high levels of stereocontrol.
PART I: Asymmetric Suzuki-Miyaura Cross-Coupling for the Synthesis of Chiral Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the realm of asymmetric synthesis, this reaction can be rendered enantioselective through the use of chiral ligands, enabling the synthesis of atropisomeric biaryls or molecules with point chirality adjacent to the newly formed bond. The following protocol details a hypothetical, yet scientifically grounded, approach to the asymmetric Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid. The choice of a chiral biaryl phosphine ligand, such as a derivative of BI-DIME, is critical for inducing high enantioselectivity in the coupling of sterically hindered substrates.[1]
Conceptual Workflow for Asymmetric Suzuki-Miyaura Coupling
Caption: A generalized workflow for the asymmetric Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Asymmetric Suzuki-Miyaura Coupling
Objective: To synthesize a chiral biaryl compound from this compound and 2-methylphenylboronic acid with high enantioselectivity.
Materials:
-
This compound
-
2-Methylphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-BI-DIME (or a similar chiral biaryl monophosphine ligand)[1]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and (S)-BI-DIME (0.06 mmol, 6 mol%) in anhydrous toluene (2 mL). Stir for 15 minutes at room temperature to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add additional anhydrous toluene to bring the total solvent volume to 10 mL.
-
Degassing: If not performed in a glovebox, degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Asymmetric Suzuki-Miyaura Coupling
The catalytic cycle of the asymmetric Suzuki-Miyaura coupling involves the key steps of oxidative addition, transmetalation, and reductive elimination. The chiral ligand imparts a stereochemically defined environment around the palladium center, influencing the orientation of the coupling partners and leading to the preferential formation of one enantiomer of the product.
Caption: A simplified catalytic cycle for the asymmetric Suzuki-Miyaura cross-coupling. L represents the chiral ligand.
Expected Outcome and Data Interpretation
| Coupling Partner | Chiral Ligand | Yield (%) | ee (%) |
| 2-Methylphenylboronic acid | (S)-BI-DIME | 85-95 | >90 |
| Naphthylboronic acid | (R)-BINAP | 80-90 | >85 |
| 3,5-Dimethylphenylboronic acid | (S)-Josiphos | 88-98 | >92 |
| Note: The data presented in this table is hypothetical and based on typical results for analogous asymmetric Suzuki-Miyaura couplings. Actual results may vary. |
PART II: Asymmetric Buchwald-Hartwig Amination for the Synthesis of Chiral Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] Its asymmetric variant provides a powerful method for the synthesis of enantioenriched aryl amines. This protocol outlines a plausible approach for the asymmetric amination of this compound with a secondary amine, utilizing a chiral biaryl phosphine ligand to control the stereochemical outcome. The choice of a bulky, electron-rich ligand is often crucial for achieving high yields and enantioselectivities in these transformations.
Conceptual Workflow for Asymmetric Buchwald-Hartwig Amination
Caption: A generalized workflow for the asymmetric Buchwald-Hartwig amination reaction.
Detailed Protocol: Asymmetric Buchwald-Hartwig Amination
Objective: To synthesize a chiral tertiary arylamine from this compound and morpholine with high enantioselectivity.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-BINAP (or a similar chiral biaryl diphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and (R)-BINAP (0.03 mmol, 3 mol%) to a Schlenk flask. Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Addition of Reagents: To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reaction Conditions: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Determine the enantiomeric excess via chiral HPLC analysis.
Mechanism of Asymmetric Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The chiral ligand on the palladium center directs the enantioselectivity of the C-N bond formation.
Caption: A simplified catalytic cycle for the asymmetric Buchwald-Hartwig amination. L* denotes the chiral ligand.
Expected Outcome and Data Interpretation
| Amine | Chiral Ligand | Yield (%) | ee (%) |
| Morpholine | (R)-BINAP | 80-90 | >90 |
| Piperidine | (S)-MeO-BIPHEP | 75-85 | >88 |
| Aniline | (R)-DTBM-SEGPHOS | 70-80 | >85 |
| Note: The data in this table is hypothetical and based on literature precedents for similar asymmetric C-N couplings. Actual experimental outcomes may differ. |
Conclusion
This compound is a valuable synthon for the development of complex chiral molecules. The protocols detailed in this guide for asymmetric Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the synthesis of novel, enantioenriched biaryls and arylamines. The key to success in these transformations lies in the careful selection of the chiral ligand and the optimization of reaction conditions. These methodologies open avenues for the discovery and development of new therapeutic agents and functional materials.
References
-
Fletcher, S. P., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Catalysis, 4, 324–332. [Link]
-
Tang, W., et al. (2012). A Family of Stable, Chiral Biaryl Phosphine Ligands: BI-DIME and Its Applications in Asymmetric Catalysis. Organic Letters, 14(9), 2258–2261. [Link]
-
Hayashi, T., et al. (2008). [Development of New Chiral Phosphine Ligands with Helical Environments and Their Application in Asymmetric Catalytic Reactions]. Yakugaku Zasshi, 128(3), 357-367. [Link]
-
Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14636–14647. [Link]
-
Xiao, J., et al. (2021). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. Angewandte Chemie International Edition, 60(38), 20857-20864. [Link]
-
Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14636–14647. [Link]
-
Lassaletta, J. M., & Fernández, R. (2009). An Asymmetric Suzuki-Miyaura Reaction Mechanism. In Computational Methods in Catalysis and Materials Science. Springer. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Welcome to the technical support guide for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. As a versatile building block in organic synthesis, particularly in pharmaceutical research, a thorough understanding of its reactivity is crucial for successful experimental outcomes.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my boronic acid derivative during a Suzuki coupling reaction with this compound. What's causing this and how can I prevent it?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[2] This typically occurs when the transmetalation step is slow or when the palladium catalyst is not in the optimal oxidation state. The methoxy and difluoromethyl groups on this compound can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[2] Ensure your solvent and reaction setup are rigorously degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Optimize Your Base: The choice of base is critical for activating the boronic acid for transmetalation.[3] If you are using a weak base, consider switching to a stronger one like potassium carbonate or cesium carbonate to facilitate the formation of the boronate species.
-
Adjust Catalyst and Ligand: The ligand on the palladium catalyst plays a crucial role. Sterically hindered and electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Q2: My Grignard reagent formation using this compound is failing to initiate. What are the likely causes?
A2: Difficulty in initiating Grignard reagent formation is a frequent challenge, especially with functionalized aryl halides.[4] The primary culprits are typically moisture and the passivation of the magnesium surface.
Causality and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[4]
-
Action: Rigorously dry all glassware, either by flame-drying under vacuum or oven-drying. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.[4]
-
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.
-
Sluggish Reaction Kinetics: The electronic nature of the substituents can influence the reactivity of the C-Br bond.
-
Action: Gentle warming or sonication can provide the initial energy needed to start the reaction.[5]
-
Q3: I am seeing a significant amount of a biaryl byproduct corresponding to the coupling of two molecules of this compound in my Grignard reaction. How can I minimize this Wurtz-type coupling?
A3: The formation of a biaryl byproduct, known as Wurtz coupling, occurs when the Grignard reagent reacts with the starting aryl bromide.[4] This is more prevalent when the concentration of the aryl bromide is high relative to the magnesium.
Mitigation Strategy:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and in a controlled manner. This keeps the instantaneous concentration of the aryl bromide low, favoring the formation of the Grignard reagent over the Wurtz coupling side reaction.[4]
-
Temperature Control: For more sensitive Grignard reagents, conducting the reaction at a lower temperature after initiation can enhance stability and reduce side reactions.[4]
Q4: During a metal-catalyzed cross-coupling reaction, I'm observing debromination of my starting material. What conditions favor this side reaction?
A4: Debromination, or hydrodehalogenation, can occur as a side reaction in various palladium- or nickel-catalyzed cross-coupling reactions. This is often promoted by the presence of a hydride source and a catalyst that can facilitate reductive elimination of H-Br.
Potential Causes and Preventative Measures:
-
Hydride Source: Impurities in reagents or solvents can act as hydride donors. For example, certain bases or additives might contain trace amounts of water or alcohols that can lead to the formation of palladium-hydride species.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the likelihood of debromination.
-
Ligand Choice: The nature of the ligand on the metal catalyst can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different ligands may be necessary.
Q5: Is the difluoromethyl group on this compound stable to strongly basic or acidic conditions?
A5: The difluoromethyl (CF2H) group is generally robust; however, under harsh conditions, it can be susceptible to hydrolysis.
-
Basic Conditions: Strong bases, especially at elevated temperatures, can potentially lead to the hydrolysis of the difluoromethyl group to a formyl group (aldehyde) or further to a carboxylate. The electron-withdrawing nature of the fluorine atoms makes the hydrogen on the difluoromethyl carbon slightly acidic, which could also lead to base-mediated side reactions.
-
Acidic Conditions: While generally more stable under acidic conditions, prolonged exposure to strong, hot acids could potentially lead to hydrolysis of the methoxy group's ether linkage.[7]
Recommendation: It is advisable to test the stability of this compound under your specific reaction conditions on a small scale if you have concerns about the stability of the functional groups.[7]
Troubleshooting Workflows
Workflow for Optimizing Suzuki Coupling Reactions
Caption: A stepwise troubleshooting guide for Suzuki coupling reactions.
Workflow for Successful Grignard Reagent Formation
Caption: Troubleshooting workflow for Grignard reagent formation.
Data Summary
The successful application of this compound in cross-coupling reactions is highly dependent on the reaction conditions. Below is a table summarizing general conditions for common transformations.
| Reaction Type | Catalyst/Reagent | Base/Additive | Solvent | Temperature | Common Side Reactions |
| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | 80-110 °C | Boronic acid homocoupling, Debromination |
| Grignard Formation | Mg turnings | Iodine (activator) | THF, Diethyl Ether | RT to Reflux | Wurtz coupling, Failure to initiate |
| Buchwald-Hartwig Amination | Pd catalyst with bulky phosphine ligands | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-120 °C | Debromination, Ether cleavage (harsh conditions) |
| Sonogashira Coupling | Pd/Cu catalyst system | Et₃N, DIPA | THF, DMF | RT to 60 °C | Alkyne homocoupling (Glaser coupling) |
Note: This table provides general guidance. Optimal conditions should be determined experimentally for each specific substrate combination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium Carbonate (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Procedure:
-
To a three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via cannula, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation and Quenching
Objective: To prepare the Grignard reagent of this compound and react it with an electrophile (e.g., benzaldehyde).
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Benzaldehyde (1.1 equivalents)
-
Saturated aqueous NH₄Cl solution
-
Three-neck round-bottom flask, condenser, dropping funnel, and inert gas supply.
Procedure:
-
Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet.
-
Add magnesium turnings and an iodine crystal to the flask. Gently warm the flask under vacuum and then cool under an inert atmosphere.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (indicated by color change and gentle reflux), warm the flask gently.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard solution in an ice bath and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify as needed.
References
-
Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Available from: [Link]
-
Scientific Reports. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
National Institutes of Health. Metallaphotoredox Difluoromethylation of Aryl Bromides. Available from: [Link]
-
Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Available from: [Link]
-
Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Available from: [Link]
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Available from: [Link]
-
PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
The Suzuki Reaction. The Suzuki Reaction. Available from: [Link]
-
Appchem. 1-Bromo-4-(Difluoromethyl)-2-Methoxybenzene. Available from: [Link]
- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
Sources
Technical Support Center: Purification of Products from 4-Bromo-2-(difluoromethyl)-1-methoxybenzene Reactions
Welcome to the technical support center for navigating the purification challenges associated with reaction products derived from 4-bromo-2-(difluoromethyl)-1-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively. The presence of the difluoromethyl (-CHF₂) group introduces unique electronic and physical properties that can influence reaction outcomes and complicate purification if not properly addressed.
Section 1: Understanding the Impact of the Difluoromethyl Group on Purification
Before diving into troubleshooting, it's crucial to understand why purifying derivatives of this compound can be challenging.
-
Altered Polarity and Interactions: The -CHF₂ group is highly electronegative, yet it is also considered a "lipophilic hydrogen bond donor".[1] This dual nature means it can engage in hydrogen bonding with silica gel's silanol groups, but its overall contribution to molecular polarity can be less than a hydroxyl or amine group. This can lead to unexpected elution profiles in normal-phase chromatography.
-
Unique Intermolecular Forces: Fluorinated compounds can exhibit distinct intermolecular interactions, such as fluorous-fluorous interactions. While not as pronounced as with highly perfluorinated molecules, these can still affect solubility and crystal lattice formation, making solvent selection for chromatography and recrystallization critical.[2]
-
NMR Spectroscopy Signatures: When analyzing fractions, remember that the proton of the -CHF₂ group typically appears as a triplet in ¹H NMR due to coupling with the two fluorine atoms, often around δ 7.85-8.30 ppm with a J-coupling constant (JHF) of about 58 Hz.[3] In ¹⁹F NMR, the fluorine atoms will appear as a doublet.[4]
Section 2: Frequently Asked Questions - General Purification Strategy
Q1: I've just completed my reaction. Should I proceed directly to column chromatography or attempt a recrystallization first?
A1: Your first step should always be a thorough aqueous workup to remove inorganic salts, water-soluble reagents, and highly polar byproducts. After extraction and drying, analyze the crude product by TLC or LC-MS.
-
If the crude material is >85-90% pure with one major impurity: Attempt recrystallization. It is a more scalable and economical method for achieving high purity.
-
If the crude material is a complex mixture of multiple components (e.g., starting material, product, byproducts): Proceed with column chromatography. It is the most versatile technique for separating components with different polarities.
Q2: My fluorinated product seems to be degrading on the silica gel column. What are my options?
A2: Silica gel is acidic and can degrade sensitive functional groups.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your non-polar eluent before packing the column. This is particularly useful for purifying basic compounds like those from a Buchwald-Hartwig amination.
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like alumina (basic or neutral) or Florisil.[5]
-
Use a Different Technique: If the compound is highly sensitive, consider preparative HPLC with a shorter residence time on the column or recrystallization.
Q3: I'm struggling to find a good solvent system for TLC analysis. The spots are either at the baseline or at the solvent front.
A3: This is a common challenge.
-
For very polar compounds: If your compound doesn't move even in 100% ethyl acetate, you need a more polar mobile phase. Try adding methanol (5-10%) to your ethyl acetate or dichloromethane.[5]
-
For very non-polar compounds: If your product runs with the solvent front even in pure hexane, you need to decrease the eluent strength. Try using solvents like heptane or cyclohexane, which are less polar than hexane.
-
Consider Reverse-Phase: For highly polar or ionizable compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be more effective.[6]
Section 3: Troubleshooting Guide: Flash Column Chromatography
This section addresses common issues encountered during the chromatographic purification of products from reactions like Suzuki, Buchwald-Hartwig, and lithiation using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Key Impurity | Inappropriate Solvent System: The eluent does not provide sufficient selectivity between the two compounds. | Optimize the Eluent: Screen different solvent combinations. For fluorinated aromatics, switching from ethyl acetate to ethers (like MTBE or diethyl ether) or using chlorinated solvents (like dichloromethane) can alter selectivity. For challenging separations, consider using a ternary mixture (e.g., Hexane/DCM/EtOAc). |
| Column Overload: Too much crude material was loaded onto the column. | Reduce the Load: As a rule of thumb, the mass of crude material should be 1-5% of the mass of the silica gel. | |
| Product Elutes with Streaking or Tailing | Interaction with Silica: The difluoromethyl group or other basic functionalities (e.g., amines) are strongly interacting with acidic silanol groups. | Add a Modifier: Add a small amount of triethylamine (0.1-1%) to your eluent for basic compounds. For acidic compounds, a small amount of acetic acid can help. |
| Insolubility at the Point of Loading: The compound precipitates when loaded onto the column. | Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane) before adsorbing it onto a small amount of silica ("dry loading"). | |
| No Product is Recovered from the Column | Decomposition on Silica: The product is not stable to silica gel. | Test Stability: Spot the compound on a TLC plate and let it sit for an hour. Re-run the plate in a new solvent system to see if a new spot (decomposition product) appears.[5] If unstable, switch to a different stationary phase (alumina, Florisil) or purification method. |
| Product is Non-polar and Eluted in the First Fractions: The chosen eluent was too strong. | Check Early Fractions: Concentrate the first few fractions collected and check by TLC or NMR.[5] Re-run the column with a less polar eluent system. | |
| Product is Very Polar and Stuck on the Column: The chosen eluent was too weak. | Flush the Column: After collecting your expected fractions, flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM) to see if the missing compound elutes. |
Section 4: Reaction-Specific Purification Issues & Solutions
A. Suzuki-Miyaura Coupling
-
Common Impurities: Unreacted this compound, boronic acid/ester starting material, homocoupled boronic acid (Ar-Ar), and debrominated starting material (2-(difluoromethyl)-1-methoxybenzene).[7]
-
FAQ: How do I remove residual boronic acid and its homocoupling byproduct?
-
A: Most boronic acids and their byproducts can be removed with an aqueous workup. A wash with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) will deprotonate the boronic acid, making it water-soluble.[8] For particularly stubborn cases, a liquid-liquid extraction with a basic aqueous solution or a quick filtration through a short plug of silica gel can be effective prior to the main column chromatography.
-
B. Buchwald-Hartwig Amination
-
Common Impurities: Unreacted starting material, palladium catalyst residues, and phosphine ligand/phosphine oxide.
-
FAQ: My purified product is a grey or black solid. How do I remove the palladium catalyst?
-
A: Palladium residues are a common issue. Before concentration, pass the entire reaction mixture through a pad of Celite to remove the bulk of the precipitated catalyst.[9] For residual soluble palladium, you can stir the solution with a scavenger resin or perform a charcoal treatment. A primary purification step is often to filter the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 20-30% EtOAc/Hexane). The polar phosphine oxides and catalyst residues will stick to the top of the plug, while the desired, less polar product elutes.[10]
-
C. Lithiation-Borylation
-
Common Impurities: Unreacted starting material, quenched (protonated) lithiated intermediate, and excess borate reagent.
-
FAQ: What is the standard workup and purification for a lithiation-borylation reaction?
-
A: After the reaction, the mixture is typically quenched. If the goal was to form a boronic ester that is then oxidized to a phenol, the workup involves an oxidative step with a solution like NaOH/H₂O₂. The crude product is then extracted into an organic solvent (e.g., Et₂O or EtOAc). Purification is almost always achieved by flash column chromatography on silica gel.
-
Section 5: Protocols and Visualized Workflows
Protocol 1: General Post-Reaction Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction used a palladium catalyst, dilute with a solvent like ethyl acetate and filter through a pad of Celite. Rinse the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by TLC and/or LC-MS to determine the best purification strategy.
Protocol 2: Flash Column Chromatography
-
Select an appropriate solvent system based on TLC analysis (aim for a product Rf of 0.2-0.35).
-
Prepare a slurry of silica gel in the non-polar component of your eluent and pack the column.
-
Dissolve the crude product in a minimal amount of solvent (preferably the eluent, or a stronger solvent like DCM).
-
Load the sample onto the column. For best resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow 1: Purification Decision Tree
This diagram outlines the logical steps from a completed reaction to a purified product.
Caption: Decision workflow for post-reaction purification.
Workflow 2: Chromatography Troubleshooting Logic
This diagram provides a logical path for diagnosing common column chromatography problems.
Caption: Troubleshooting logic for flash chromatography.
References
-
Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227–231. [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Prakash, G. K. S., & Mathew, T. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC, NIHMS294227. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]
-
Pieters, G., et al. (2015). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Retrieved from [Link]
-
Lin, I., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(13), 5433–5445. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2092–2095. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Kimata, K., et al. (1997). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 35(9), 411–416. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Waters Corporation. (2014). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(1), 111-118. [Link]
-
Advion Interchim Scientific. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Verhoog, S., et al. (2020). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society, 142(26), 11333–11338. [Link]
-
Płotka-Wasylka, J., et al. (2023). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. [Link]
-
Magnier, E., et al. (2022). Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer from activated TMSCHF2. Chemical Science, 13(18), 5233–5239. [Link]
-
LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
Sources
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- 10. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The substrate , this compound, presents a unique set of challenges. The methoxy group (-OMe) is electron-donating, which strengthens the Carbon-Bromine bond and can slow the initial oxidative addition step—often the rate-limiting step in palladium-catalyzed cross-couplings[1][2]. Conversely, the ortho-difluoromethyl group (-CF₂H) is electron-withdrawing and introduces steric bulk, influencing catalyst accessibility and the electronic nature of the reaction center. This guide provides targeted advice for navigating these competing electronic and steric effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Catalyst Strategy
Question: I am starting a new project with this compound. Where should I begin with catalyst selection?
Answer: Your primary challenge is the electron-rich nature of the anisole ring, which makes the oxidative addition of Pd(0) to the C-Br bond sluggish. Therefore, a highly active catalyst system is required from the outset.
Your starting point should be a modern palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems are designed to rapidly generate the active, monoligated L-Pd(0) species in solution, which is crucial for efficient oxidative addition. Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and may be less efficient for this challenging substrate.
Here is a general workflow for selecting your initial catalyst system:
Caption: General workflow for initial catalyst system selection.
Section 2: Reaction-Specific Troubleshooting
Question: My Suzuki-Miyaura coupling is giving low yield. What catalyst system is recommended?
Answer: For the Suzuki-Miyaura coupling of this substrate, the key is to accelerate both the oxidative addition and the subsequent reductive elimination steps. Bulky, electron-rich phosphine ligands are paramount.
Recommended Systems & Rationale:
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Rationale & Notes |
| Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or 1,4-Dioxane/H₂O | 80-100 | SPhos and XPhos are highly effective for electron-rich aryl bromides.[3][4] K₃PO₄ is a moderately strong base that minimizes protodeboronation of the boronic acid.[1] |
| Alkyl Boronic Acid | XPhos Pd G3 | (none needed) | K₃PO₄ | 1,4-Dioxane | 80-100 | The G3 precatalyst ensures efficient generation of the active L-Pd(0) species, which is critical.[5] Using a pre-formed precatalyst improves reproducibility.[3] |
If you still observe low conversion, consider the following:
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.[3]
-
Check Boronic Acid Quality: Boronic acids can degrade. Ensure you are using a high-purity reagent. Protodeboronation can be an issue; using anhydrous conditions with K₃PO₄ can sometimes help.[1]
-
Use a Precatalyst: Third-generation (G3) Buchwald precatalysts are often more reliable as they generate the active catalyst cleanly and quantitatively.[5]
Question: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction with electron-rich aryl halides, where the bromine is replaced by hydrogen.[6] It arises from a competing pathway involving a palladium-hydride (Pd-H) species. Your choice of ligand and base is critical to minimize this.
Recommended Systems & Rationale:
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Rationale & Notes |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ | XPhos or tBuXPhos | NaOtBu or LHMDS | Toluene or Dioxane | 90-110 | Bulky ligands like XPhos promote the desired C-N reductive elimination, which outcompetes the hydrodehalogenation pathway.[6] Strong, non-nucleophilic bases like NaOtBu are typically required.[7] |
| Aniline or Heteroaryl Amine | RuPhos Pd G3 | (none needed) | Cs₂CO₃ or K₃PO₄ | t-BuOH or Toluene | 100-110 | For less nucleophilic amines, a more active catalyst system may be needed. RuPhos is often effective. Weaker bases like Cs₂CO₃ can sometimes reduce the rate of Pd-H formation.[6] |
Troubleshooting Hydrodehalogenation:
Caption: A troubleshooting workflow for minimizing hydrodehalogenation.
The formation of Pd-H species is often promoted by trace water or certain bases.[6] Ensuring your reagents and solvent are anhydrous and thoroughly degassed is a critical, non-negotiable step.[6]
Question: What are the best practices for a Sonogashira coupling with this substrate?
Answer: The Sonogashira coupling also benefits from catalyst systems that can overcome the slow oxidative addition. While the classic Pd/Cu co-catalyzed system can work, modern copper-free conditions often provide better results and avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Recommended Systems & Rationale:
| Alkyne Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Rationale & Notes |
| Terminal Aryl or Alkyl Alkyne | Pd(PPh₃)₂Cl₂ | (none needed) | Et₃N / (cat. CuI) | THF or DMF | 60-80 | The classic conditions. The amine acts as both a base and a solvent. Copper co-catalysis is traditional but can be problematic.[2][8] |
| Terminal Aryl or Alkyl Alkyne | Pd(OAc)₂ | cBRIDP or SPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-100 | Copper-free conditions are often cleaner.[8] Bulky, electron-rich phosphine ligands facilitate the coupling of challenging aryl bromides. The choice of ligand can be influenced by the steric bulk of the alkyne.[9] |
If you experience low yields, ensure your terminal alkyne is pure and that the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add this compound (e.g., 0.5 mmol, 125.5 mg), the arylboronic acid (0.6 mmol), K₃PO₄ (1.0 mmol, 212 mg), and the XPhos Pd G3 precatalyst (0.01 mmol, 8.5 mg).
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe to achieve a solvent ratio of 5:1. The final concentration should be approximately 0.2 M.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically be a heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- University of Rochester. Cross-Coupling Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Plenio, H., & Schilz, M. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Anilkumar, G., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
Sources
- 1. reddit.com [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing debromination of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
A Senior Application Scientist's Guide to Preventing Debromination in Your Experiments
Welcome to the technical support center for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists with extensive field experience, we understand the challenges that can arise during complex organic transformations. One of the most common and frustrating side reactions encountered with this and similar aryl bromides is premature debromination.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, mitigate, and ultimately prevent the undesired loss of the bromine atom from your starting material. Our approach is grounded in a deep understanding of reaction mechanisms and the electronic properties of this unique molecule.
Understanding the Molecule: Electronic Effects at Play
This compound possesses a unique electronic profile that dictates its reactivity. The methoxy group (-OCH₃) at the C1 position is a moderate activating group, donating electron density to the aromatic ring through a resonance effect (+M).[1][2] Conversely, the difluoromethyl group (-CHF₂) at the C2 position is a moderate electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a negative inductive effect (-I).[3][4]
This push-pull electronic arrangement influences the stability of the carbon-bromine (C-Br) bond. While the electron-donating methoxy group can increase the electron density of the aromatic ring, making it more susceptible to certain reactions, the electron-withdrawing difluoromethyl group can also impact the overall reactivity and the propensity for debromination.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the debrominated byproduct, 2-(difluoromethyl)-1-methoxybenzene, in my cross-coupling reaction. What is the most likely cause?
A1: The formation of a debrominated byproduct in palladium-catalyzed cross-coupling reactions is a common issue. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent or present as an impurity), or certain bases. This Pd-H species can then react with your starting material, this compound, leading to the replacement of the bromine atom with a hydrogen atom.
Q2: How do the reaction temperature and choice of base contribute to debromination?
A2: High reaction temperatures can significantly accelerate the rate of debromination. This side reaction often has a higher activation energy than the desired cross-coupling pathway. Therefore, lowering the temperature is a crucial first step in troubleshooting.
The choice of base is also critical. Strong bases, particularly in the presence of protic solvents, are known to promote debromination. Weaker inorganic bases are generally preferred to minimize this side reaction.
Q3: Can the catalyst and ligand system influence the extent of debromination?
A3: Absolutely. The choice of palladium catalyst and phosphine ligand plays a pivotal role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in the catalytic cycle, which leads to the formation of your product, thereby outcompeting the debromination pathway.
Q4: Is this compound susceptible to debromination during Grignard reagent formation or lithiation?
A4: Yes, debromination can also be a concern during the formation of organometallic intermediates. During Grignard reagent formation, prolonged reaction times or elevated temperatures can lead to the formation of the debrominated arene. In the case of lithiation with organolithium reagents like n-butyllithium, while lithium-halogen exchange is typically fast at low temperatures, side reactions leading to debromination can occur if the reaction is not carefully controlled.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.
| Parameter | Problem | Recommended Solution | Rationale |
| Temperature | High temperatures (e.g., >100 °C) can favor debromination. | Reduce the reaction temperature to the lowest effective temperature (typically 80-90 °C). | Debromination often has a higher activation energy than the desired coupling reaction. |
| Base | Strong organic bases (e.g., NaOtBu, LiOtBu) can promote the formation of hydride species. | Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Weaker bases are less likely to generate hydride species that lead to reductive debromination. |
| Catalyst/Ligand | The chosen ligand may not be optimal for promoting reductive elimination over debromination. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can accelerate the desired C-C or C-N bond-forming step, outcompeting the debromination pathway. |
| Solvent/Reagents | Protic solvents (e.g., alcohols) or residual water can act as hydride sources. | Use high-purity, anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are thoroughly dried. | Minimizing potential hydride sources in the reaction mixture is crucial to suppress reductive debromination. |
Issue 2: Debromination during Grignard Reagent Formation
Caption: Troubleshooting workflow for minimizing debromination during Grignard reagent formation.
| Parameter | Problem | Recommended Solution | Rationale |
| Magnesium Activation | A passive oxide layer on magnesium turnings can lead to long initiation times and side reactions. | Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using highly reactive Rieke® magnesium.[5] | Proper activation ensures a rapid and smooth initiation of the Grignard formation, minimizing the time for side reactions to occur. |
| Temperature | Excessive heating can promote debromination and other side reactions. | Maintain a gentle reflux. If the reaction is highly exothermic, moderate it with external cooling. | Controlled temperature ensures the selective formation of the Grignard reagent over undesired byproducts. |
| Solvent | Presence of moisture will quench the Grignard reagent and can lead to debromination. | Use freshly distilled, anhydrous ether or THF. Dry all glassware in an oven before use. | Grignard reagents are highly sensitive to protic sources. Strict anhydrous conditions are essential for success.[6] |
| Reaction Time | Prolonged exposure of the Grignard reagent to the reaction conditions can lead to degradation and debromination. | Prepare the Grignard reagent and use it immediately in the subsequent reaction step. | Minimizing the time the Grignard reagent is stored, even under inert atmosphere, can improve the yield of the desired product. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions optimized to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Low-Temperature Lithiation and Trapping
This protocol describes the lithium-halogen exchange of this compound and subsequent trapping with an electrophile at low temperature to prevent debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and syringe
-
Dry ice/acetone bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound.
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., DMF) dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Streitwieser, A., Heathcock, C. H., & Kosower, E. M. (1992). Introduction to Organic Chemistry.
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60(1), 1-8.
-
National Center for Biotechnology Information. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PubMed Central. [Link]
- Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Organic Chemistry, 65(23), 7791–7796.
-
jOeCHEM. (2020, November 20). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Organic Syntheses. (n.d.). Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
ACS Publications. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
The Royal Society of Chemistry. (2015). One-shot access to α,β-difunctionalized azepenes and dehydropiperidines by reductive cross-coupling of. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
- Garst, J. F. (2003). Grignard reagent formation. Handbook of Grignard Reagents, 185-244.
-
MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Kobe University. (n.d.). Trapping of Transient Organolithium Compounds. [Link]
-
Beilstein-Institut. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
Stanford University. (2014). The Suzuki Reaction. [Link]
-
Catalysts. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
Sources
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
Managing reaction temperature for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Welcome to the technical support center for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block. The unique electronic properties imparted by the difluoromethyl, methoxy, and bromo substituents necessitate precise control over reaction parameters, with temperature being one of the most critical variables. This document provides in-depth, field-proven insights into managing reaction temperature to ensure optimal outcomes, high yields, and process safety.
Section 1: Core Principles & Frequently Asked Questions
This section addresses fundamental questions regarding the thermal behavior of this compound and the rationale behind stringent temperature control.
Q1: Why is precise temperature management so critical for reactions involving this compound?
A1: Temperature is a master variable that governs both the speed (kinetics) and the outcome (thermodynamics) of a chemical reaction. For this specific molecule, its importance is magnified due to several factors:
-
Stability of Organometallic Intermediates: Many key reactions, such as lithium-halogen exchange or Grignard formation, proceed through highly reactive and often thermally sensitive organometallic intermediates. For instance, the aryllithium species formed by treating the title compound with n-butyllithium (n-BuLi) is a potent nucleophile but is prone to decomposition or side reactions at elevated temperatures. Maintaining cryogenic conditions (typically -78 °C) is essential to preserve the integrity of this intermediate, allowing it to be trapped by an electrophile efficiently.[1][2]
-
Selectivity Control: The aromatic ring possesses multiple potential reaction sites. Temperature can influence the regioselectivity of a reaction. In lithiation, for example, excessively high temperatures could lead to undesired proton abstraction from the methoxy group or other positions, rather than the intended lithium-halogen exchange at the C-Br bond.
-
Catalyst Stability and Activity: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the palladium catalyst's performance is highly temperature-dependent.[3] An optimal temperature window exists where the catalyst is active. Temperatures that are too low may result in sluggish or incomplete reactions. Conversely, excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black), which halts the catalytic cycle and reduces yields.[4]
-
Minimizing Side Reactions: Unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions or Wurtz-type coupling during Grignard formation, are often accelerated at higher temperatures.[4] Strict temperature control helps to favor the desired reaction pathway over these competing processes.
Q2: What are the primary safety risks associated with improper temperature control during these reactions?
A2: The primary safety risk is a thermal runaway event, particularly during the formation of organometallic reagents.
-
Exothermic Reactions: Lithium-halogen exchange with reagents like n-BuLi is highly exothermic. Adding the reagent too quickly or failing to provide adequate cooling can cause a rapid and uncontrolled increase in the internal temperature. This can lead to violent solvent boiling, pressure buildup, and potential vessel failure.
-
Pyrophoric Reagents: Reagents like n-BuLi are pyrophoric and will ignite on contact with air. A runaway reaction that compromises the inert atmosphere of the reaction vessel creates a significant fire hazard.
-
Cryogen Handling: Many protocols require cryogenic temperatures (e.g., -78 °C with a dry ice/acetone bath). Proper handling of these cooling agents, including the use of appropriate personal protective equipment (PPE) like cryo-gloves and face shields, is mandatory to prevent cold burns and splashes.
All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (nitrogen or argon) using Schlenk line or glove box techniques.[5][6]
Section 2: Troubleshooting Guide for Common Reactions
This section provides a structured approach to diagnosing and solving common temperature-related issues encountered during key synthetic transformations.
Scenario A: Lithium-Halogen Exchange (e.g., with n-BuLi at -78 °C)
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Conversion | Temperature Too Low for Initiation: While rare for n-BuLi, some organometallic reactions have a slight activation barrier. More likely, the reagent is degraded. | Verify Reagent Activity: Ensure the n-BuLi is fresh and has been properly titrated. Old or improperly stored reagent will have a lower effective concentration. Check for Quenching: Ensure all glassware is rigorously dried and the solvent is anhydrous. Trace water will consume the n-BuLi.[4] Ensure Proper Mixing: Confirm that the reaction mixture is stirring efficiently. In a viscous, cold solution, poor mixing can prevent reagents from interacting. |
| 2. Low Yield of Desired Product & Multiple Byproducts | Temperature Spikes During Addition: Adding the n-BuLi too quickly, even to a -78 °C bath, can create localized hot spots that lead to decomposition of the aryllithium intermediate or side reactions. | Slow Down the Addition: Add the n-BuLi dropwise over a significant period (e.g., 10-20 minutes) while vigorously stirring.[1] Monitor the internal temperature if possible. Maintain Cooling Bath: Ensure the cooling bath is well-maintained and in good contact with the reaction flask throughout the addition and stirring period. |
| 3. Reaction Mixture Darkens Significantly (Turns Black/Brown) | Decomposition of Organolithium Species: This indicates the aryllithium intermediate is not stable under the reaction conditions, often due to the temperature rising above the stability threshold (e.g., above -60 °C). | Strict Temperature Adherence: Use a properly prepared and maintained dry ice/acetone or cryocooler setup to hold the temperature at or below -78 °C.[1] Immediate Quenching: Once the lithiation is complete, add the electrophile at -78 °C without allowing the mixture to warm. |
Scenario B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Problem | Potential Cause | Recommended Solution |
| 1. Reaction Stalls or Proceeds Very Slowly | Suboptimal Temperature: The reaction temperature is below the activation energy required for an efficient catalytic cycle (specifically, the rate-determining oxidative addition or reductive elimination steps).[7] | Gradual Temperature Increase: Incrementally increase the reaction temperature by 10 °C intervals (e.g., from 80 °C to 90 °C, then 100 °C). Monitor reaction progress by TLC or LC-MS at each stage. Screen Catalysts/Ligands: Some catalyst systems are designed to operate at lower temperatures. Consider screening alternative palladium precatalysts or ligands that are known for higher activity. |
| 2. Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The reaction temperature is too high, causing the soluble palladium catalyst to decompose into insoluble, inactive elemental palladium.[4] | Reduce Reaction Temperature: Immediately lower the set temperature. The optimal temperature is one that provides a good reaction rate without inducing visible catalyst decomposition. An increase from 70°C to 110°C can improve conversion, but excessive heat is detrimental.[4] Use a More Robust Catalyst: Consider using modern, thermally stable palladium precatalysts (e.g., G3 or G4 palladacycles) that are designed to resist decomposition at elevated temperatures. |
| 3. Significant Homocoupling of Coupling Partner (e.g., Boronic Acid) | Presence of Oxygen at Elevated Temperatures: Trace oxygen can promote the unwanted homocoupling pathway, a problem that is often exacerbated by heat. | Rigorous Degassing: Ensure the solvent is thoroughly degassed before use (e.g., by sparging with argon or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction, especially during heating.[4] |
Section 3: Experimental Protocols & Data
Protocol: Low-Temperature Lithiation and Quench with an Electrophile (DMF)
This protocol describes a general, self-validating procedure for the lithium-halogen exchange of this compound and subsequent formylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq, titrated)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply with a Schlenk line
-
Oven-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Place the flask under a positive pressure of argon.
-
Reagent Addition: Charge the flask with this compound (1.0 eq). Via syringe, add anhydrous THF to achieve a concentration of 0.2-0.4 M.
-
Cooling (Critical Step): Immerse the flask in a dry ice/acetone bath and allow the internal solution to cool to -78 °C with stirring. Maintain this temperature for 10-15 minutes before proceeding.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. Crucial: Ensure the internal temperature does not rise significantly during the addition. A slight yellowing of the solution is often observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.[1]
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.5 eq) dropwise.
-
Warming: Stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Proceed with standard aqueous work-up and extraction.
Table 1: Recommended Temperature Ranges for Common Reactions
The optimal temperature is highly dependent on the specific reagents, catalysts, and solvents used. This table provides general guidance based on analogous systems.[1][3][4]
| Reaction Type | Reagents/Catalyst | Solvent | Typical Temperature Range | Key Considerations |
| Lithium-Halogen Exchange | n-BuLi, s-BuLi, t-BuLi | THF, Diethyl Ether | -78 °C to -70 °C | Highly exothermic; strict low-temperature control is mandatory to prevent decomposition. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Toluene, Dioxane/H₂O | 70 °C to 110 °C | Balance rate vs. catalyst stability. Higher temperatures risk catalyst decomposition.[4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Toluene, Dioxane | 80 °C to 110 °C | Ligand choice is critical; sterically hindered substrates may require higher temperatures. |
| Grignard Formation | Mg turnings | THF, Diethyl Ether | 25 °C to 60 °C (reflux) | Initiation may require gentle warming. Once started, the reaction is exothermic and may require cooling to maintain a controlled reflux.[4] |
Section 4: Visualization of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the logical steps in troubleshooting and the conceptual relationship between temperature and reaction outcomes.
Caption: A decision-making workflow for troubleshooting failed lithiation reactions.
Caption: Relationship between temperature and outcomes in a typical cross-coupling reaction.
References
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. Optimization of the conditions for the cross-coupling reaction. [Link]
-
MySkinRecipes. This compound. [Link]
-
White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
Office of Scientific and Technical Information. Development of Techniques for Handling Organometallic Compounds. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]
-
ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
ACS Publications. Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. [Link]
-
Royal Society of Chemistry. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. [Link]
- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
-
IntechOpen. Basic Organometallic Chemistry: Types of Reactions. [Link]
Sources
Technical Support Center: Navigating Reactions with 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Welcome to the technical support center for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the work-up and troubleshooting of reactions involving this versatile fluorinated building block. Our goal is to equip you with the knowledge to anticipate challenges, streamline your purification processes, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a valuable intermediate primarily used in cross-coupling reactions to introduce the 2-(difluoromethyl)-1-methoxybenzene moiety into more complex molecules. The most prevalent applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Coupling with amines to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.[1]
-
Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent for subsequent nucleophilic addition reactions.[2]
Q2: What are the key stability concerns for the functional groups in this compound during work-up?
A2: The primary points of consideration are the difluoromethyl group and the methoxy ether linkage.
-
Difluoromethyl (CHF₂) Group: This group is generally stable under standard work-up conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur, leading to the formation of an aldehyde. The C-F bonds in a difluoromethyl group attached to an aromatic ring can become labile under certain hydrolytic conditions.[3][4]
-
Methoxy (-OCH₃) Group: Aryl methyl ethers are typically robust. However, strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh protic acids (e.g., HBr, HI) can cleave the ether to form a phenol.[5] Standard aqueous basic or acidic washes are generally safe.
-
Bromo (-Br) Group: While the C-Br bond is the reactive site for cross-coupling, it can be susceptible to reduction (hydrodehalogenation) in the presence of a palladium catalyst, a hydrogen source (like water), and a phosphine ligand.[6]
Q3: I am observing significant hydrodehalogenation (loss of bromine) as a side product in my palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I mitigate this?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl bromides and when water is present in the reaction mixture.[6]
-
Causes:
-
Water as a Hydrogen Source: Water can act as a proton source, leading to the reductive cleavage of the C-Br bond.
-
Phosphine Ligands: Certain phosphine ligands can facilitate this undesired side reaction.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.
-
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Using a co-solvent system like dioxane/water is common for Suzuki couplings, but minimizing the water content or using anhydrous conditions with a different base might be necessary.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. Experiment with different ligands to find the optimal balance.
-
Base Selection: Use a non-hydroxide base if possible. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common in Suzuki reactions.[7][8]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to reaction conditions.
-
Q4: How can I effectively remove residual palladium catalyst and boronic acid byproducts from my Suzuki-Miyaura coupling reaction?
A4: Removing these impurities is crucial for obtaining a pure product.
-
Palladium Removal:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the heterogeneous palladium catalyst.
-
Aqueous Washes: Some palladium species can be removed with aqueous washes.
-
Charcoal Treatment: In some cases, treating the organic solution with activated charcoal can help adsorb residual palladium.
-
-
Boronic Acid Byproduct Removal:
-
Basic Wash: Boronic acids and their anhydrides (boroxines) are acidic and can be removed by washing the organic layer with a basic aqueous solution, such as 1M NaOH or saturated NaHCO₃.
-
Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide under basic conditions can convert boronic acids to phenols, which are then more easily separated.
-
Extraction with a Diol: Boronic acids can form esters with diols. Washing with a solution containing a diol, like sorbitol, can help extract the boron-containing impurities into the aqueous phase.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions (for some reaction types). 3. Poor choice of base or solvent. 4. Steric hindrance from the ortho-difluoromethyl group. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. 2. Dry solvents and reagents thoroughly. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, toluene, DMF).[7][8] 4. Employ a more active catalyst system or increase the reaction temperature. |
| Formation of an Aldehyde Impurity | Hydrolysis of the difluoromethyl group. | Avoid harsh acidic or basic work-up conditions, especially at elevated temperatures. Use mild aqueous washes (e.g., saturated NaHCO₃, brine).[3][4] |
| Formation of a Phenolic Impurity | Cleavage of the methoxy ether. | Avoid strong Lewis acids (BBr₃, AlCl₃) or concentrated HBr/HI during work-up.[5] |
| Persistent Emulsion During Extraction | Presence of fine particulate matter (e.g., catalyst residues) or surfactants. | 1. Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Filter the entire mixture through a pad of Celite®. 3. If possible, switch to a different extraction solvent. |
| Difficulty in Product Purification by Column Chromatography | Co-elution of the product with non-polar impurities (e.g., starting material, hydrodehalogenated byproduct). | 1. Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. If the product is a solid, consider recrystallization as an alternative or additional purification step.[9] |
Experimental Protocols
Protocol 1: General Work-up for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for the work-up of a Suzuki-Miyaura coupling reaction using this compound.
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
-
Filtration (if a heterogeneous catalyst was used):
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Filter the mixture through a pad of Celite® to remove the solid palladium catalyst and any inorganic salts. Wash the filter cake with the same organic solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M NaOH or saturated NaHCO₃ solution (to remove unreacted boronic acid).
-
Deionized water.
-
Saturated aqueous NaCl (brine) to aid in layer separation and remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[9]
-
Protocol 2: Work-up for a Buchwald-Hartwig Amination Reaction
-
Cooling and Filtration:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Filter through a pad of Celite® to remove catalyst residues and inorganic salts. Rinse the pad with the organic solvent.
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the residue by flash column chromatography.
-
Visual Workflows
Caption: Workflow for Suzuki-Miyaura Reaction Work-up.
Caption: Troubleshooting Hydrodehalogenation Side Reactions.
References
Sources
- 1. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 2. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analysis of impurities in 4-Bromo-2-(difluoromethyl)-1-methoxybenzene synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. Purity is paramount for this valuable building block, and this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity identification and control.
Section 1: Synthesis Overview and Potential Impurity Pathways
The most common and direct synthetic route to this compound is the electrophilic bromination of 2-(difluoromethyl)anisole. The methoxy (-OCH₃) group is a strong activating, ortho-, para- directing group, while the difluoromethyl (-CF₂H) group is a deactivating, meta- directing group. The combined electronics favor bromination at the position para to the strongly activating methoxy group.
However, the high reactivity of the anisole ring system can lead to several predictable impurities. Understanding these pathways is the first step in troubleshooting and prevention.
Caption: Key impurity pathways in the synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during synthesis and analysis.
Q1: I'm observing a significant amount of a dibrominated impurity in my crude GC-MS. How can I minimize this?
A1: This is a classic case of over-bromination, a common issue when brominating highly activated aromatic rings like anisole derivatives.[1] The initial product, 4-bromo-2-(difluoromethyl)anisole, is still activated enough to react with a second equivalent of the brominating agent.
Causality: The methoxy group strongly activates the ring, making the mono-brominated product susceptible to further electrophilic attack.[1] High reaction temperatures and localized high concentrations of the brominating agent exacerbate this issue.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1.0 to 1.05 molar equivalent of your brominating agent relative to the 2-(difluoromethyl)anisole starting material.
-
Slow Addition: Add the brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide) dropwise or in small portions over an extended period. This prevents a localized excess of the reagent.[1]
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even lower). This decreases the overall reaction rate and enhances selectivity for the mono-brominated product.[1]
-
Choose a Milder Brominating Agent: If using elemental bromine (Br₂), consider switching to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can provide better control over the reaction.
Q2: My HPLC analysis shows a peak with the same mass as my product but a different retention time. What could it be?
A2: This is likely an isomer of your target compound. Given the directing effects of the substituents, the most probable isomer is 2-bromo-6-(difluoromethyl)anisole .
Causality: While the methoxy group strongly directs para, some ortho substitution is almost always observed. The degree of isomeric impurity formation depends on the reaction solvent and conditions.
Troubleshooting Steps:
-
Confirm Identity: If you have access to NMR, check the aromatic region of the ¹H NMR spectrum. The target para-substituted product will have two distinct doublets, while an ortho-substituted isomer will show a more complex splitting pattern (e.g., a doublet, a triplet, and another doublet).
-
Optimize Chromatography: These isomers can often be separated by optimizing your purification method (e.g., flash column chromatography). Use a shallower solvent gradient (e.g., increasing ethyl acetate in hexanes more slowly) to improve resolution.
-
Reaction Condition Tuning: Solvent choice can influence regioselectivity. Reactions in polar, protic solvents like acetic acid can sometimes favor para substitution more than non-polar solvents like chloroform or dichloromethane.[2]
Q3: After aqueous workup, I've noticed a new impurity that wasn't present in the initial reaction mixture. What is it?
A3: You are likely observing the hydrolysis of the difluoromethyl group to an aldehyde, forming 4-bromo-2-formyl-1-methoxybenzene .
Causality: The C-F bonds of a difluoromethyl group attached to an aromatic ring can be labile under certain hydrolytic conditions, particularly in the presence of acid or base.[3] The workup procedure, if not carefully controlled for pH, can promote this side reaction.
Troubleshooting Steps:
-
Neutral Workup: Ensure your aqueous workup steps are performed under neutral or near-neutral conditions. Use a saturated sodium bicarbonate solution carefully to neutralize any acid, followed by a water wash and a brine wash. Avoid strong acids or bases.
-
Minimize Contact Time: Do not let the organic layer sit in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after extraction.
-
Temperature Control: Perform the workup at room temperature or below to minimize the rate of potential hydrolysis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for routine purity analysis of this compound?
A1: For routine quantitative purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is generally the preferred method. It is robust, reproducible, and can easily separate the non-volatile product from starting materials and many impurities.[4][5] Gas Chromatography (GC-MS) is also excellent, especially for identifying volatile impurities and confirming the mass of the main component and byproducts.[6][7]
Q2: How can I confirm the structure of my final product?
A2: A combination of analytical techniques is recommended for full structural confirmation:
-
¹H NMR: Look for the characteristic triplet for the -CF₂H proton (around 6.6-7.0 ppm) with a large J-coupling to the fluorine atoms (~55-60 Hz). The aromatic region should show two doublets consistent with 1,2,4-substitution.
-
¹⁹F NMR: This will show a doublet corresponding to the -CF₂ H group, coupled to the single proton.
-
¹³C NMR: The difluoromethyl carbon will appear as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity, M and M+2).
Q3: My reaction seems to stall, leaving a lot of unreacted 2-(difluoromethyl)anisole. What should I do?
A3: Incomplete reaction can be due to several factors:
-
Reagent Quality: Ensure your brominating agent (especially NBS) is of high purity and has not degraded.
-
Insufficient Activation: While a Lewis acid is often not required for activated anisoles,[1] trace amounts of an acid scavenger or moisture could be quenching the reaction. Ensure your solvent is anhydrous.
-
Reaction Time/Temperature: If you are running the reaction at a very low temperature to control selectivity, you may need to increase the reaction time. Monitor the reaction by TLC or GC to determine when the starting material has been consumed.
Section 4: Standardized Analytical Protocols
Table 1: Recommended Analytical Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms or equivalent (e.g., 30m x 0.25mm x 0.25µm) |
| Mobile Phase | Acetonitrile:Water gradient | - |
| Gradient | Start at 60% Acetonitrile, ramp to 95% over 15 min | - |
| Flow Rate | 1.0 mL/min | 1.0 mL/min (Helium) |
| Detection | UV at 225 nm | MS Scan (e.g., m/z 50-350) |
| Injection Vol. | 5 µL | 1 µL (Split mode, e.g., 20:1) |
| Oven Program | - | Start at 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injector Temp. | - | 250°C |
| MS Source Temp | - | 230°C |
Experimental Protocol: Sample Preparation for Analysis
-
Stock Solution: Accurately weigh ~10 mg of your crude or purified sample into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the appropriate solvent (Acetonitrile for HPLC, Dichloromethane or Ethyl Acetate for GC). This creates a 1 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to protect the analytical column.
Section 5: Impurity Identification Workflow
The following workflow provides a systematic approach to identifying an unknown peak observed during analysis.
Caption: Systematic workflow for impurity identification using MS and NMR data.
References
- Górka, Z., & Wasiak, W. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroanisole.
- Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry.
- BenchChem. (n.d.). Synthesis routes of 4-Bromo-2-fluoroanisole.
- Scribd. (n.d.). GC-MS Method for Anisole Detection.
- The Royal Society of Chemistry. (2018).
- The Royal Society of Chemistry. (2015).
- BenchChem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(35), 14306–14309.
- ChemicalBook. (n.d.). 4-Bromoanisole synthesis.
- Beilstein Journals. (n.d.).
- PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088.
- Quora. (2016).
- Conti, P. S., et al. (2023). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 124-125, 107-110.
- PrepChem. (n.d.). Preparation of 4-bromoanisole.
- BenchChem. (n.d.). avoiding over-bromination in anisole reactions.
Sources
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- 6. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated moieties is a cornerstone for modulating molecular properties. The difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups, in particular, offer distinct electronic and steric profiles that can profoundly influence the reactivity of aryl halide building blocks. This guide provides an in-depth technical comparison of two such building blocks: 4-bromo-2-(difluoromethyl)-1-methoxybenzene and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene . Our analysis will delve into the fundamental principles governing their reactivity in key synthetic transformations, supported by analogous experimental data and established protocols.
Understanding the Electronic and Steric Landscape
The reactivity of an aryl bromide in common transformations such as palladium-catalyzed cross-coupling reactions or lithiation is fundamentally dictated by the electronic environment of the C-Br bond and the steric hindrance around the reaction center. The ortho-substituents, -CF2H and -CF3, play a pivotal role in defining these characteristics.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through its strong negative inductive effect (-I).[1] The difluoromethyl group, while also electron-withdrawing, is less so than its trifluoromethyl counterpart. This difference in electron-withdrawing strength is quantitatively captured by their respective Hammett constants (σ).
Table 1: Physicochemical Properties and Hammett Constants
| Property | -CF2H | -CF3 |
| Hammett Constant (σ_meta_) | ~0.35 | 0.43 - 0.52 |
| Hammett Constant (σ_para_) | ~0.33 | 0.54 - 0.61 |
| Steric Hindrance (Charton Value) | 0.77 | 1.07 |
| Lipophilicity (Hansch π) | +0.43 | +0.88 |
Note: Hammett constants can vary slightly depending on the specific reaction and conditions. The values presented are representative.[2]
The stronger inductive effect of the -CF3 group leads to a more electron-deficient aromatic ring compared to the -CF2H substituted analogue. This has significant implications for reactions where the electron density at the reaction center is crucial.
From a steric perspective, the trifluoromethyl group is larger than the difluoromethyl group. While the difference may seem minor, it can be a determining factor in reactions involving bulky catalysts or reagents, especially given their ortho position to the reactive C-Br bond.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The reactivity of our two subject compounds in these transformations is primarily influenced by the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The electron-withdrawing nature of both the -CF2H and -CF3 groups is expected to facilitate the oxidative addition of the aryl bromide to the palladium catalyst, a key step in the catalytic cycle.[5] Given the stronger electron-withdrawing character of the -CF3 group, it is anticipated that 4-bromo-1-methoxy-2-(trifluoromethyl)benzene would exhibit a higher rate of oxidative addition compared to its -CF2H counterpart under identical conditions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K2CO3 (2.0 mmol) or Cs2CO3 (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh3)4 (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd2(dba)3 (0.015 mmol, 1.5 mol%) and a suitable ligand such as SPhos or XPhos (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][7] Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a crucial step.[8] Consequently, the more electron-deficient 4-bromo-1-methoxy-2-(trifluoromethyl)benzene is predicted to be more reactive in this transformation.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium precursor (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., BINAP or a Buchwald-type ligand, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is worked up similarly to the Suzuki-Miyaura coupling, followed by purification.
Reactivity in Lithiation and Subsequent Borylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[9][10] The methoxy group is a well-known directing group for lithiation at the ortho position. In our target molecules, there are two potential sites for deprotonation: C3 (ortho to the methoxy and meta to the bromo and fluoroalkyl groups) and C5 (ortho to the bromo and meta to the methoxy and fluoroalkyl groups).
The electron-withdrawing nature of both the -CF2H and -CF3 groups will increase the acidity of the adjacent C3 proton, favoring DoM at this position. The stronger inductive effect of the -CF3 group should render the C3 proton in 4-bromo-1-methoxy-2-(trifluoromethyl)benzene more acidic , potentially leading to a faster rate of deprotonation compared to the -CF2H analogue under kinetically controlled conditions.
However, a competing pathway is halogen-metal exchange at the C-Br bond, which is also a common reaction with organolithium reagents.[11] The reaction outcome will likely be highly dependent on the specific organolithium reagent used and the reaction temperature.
Experimental Protocol: Representative Lithiation-Borylation
This protocol is for a general lithiation followed by trapping with a boron electrophile and requires strict anhydrous and inert conditions.
-
Reaction Setup: To a solution of the aryl bromide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add a solution of triisopropyl borate (1.5 mmol) in anhydrous THF (2 mL) dropwise.
-
Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting boronic ester can often be used without further purification or can be purified by chromatography.
Summary and Outlook
The choice between this compound and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene will depend on the specific synthetic transformation and the desired electronic properties of the final product.
Table 2: Summary of Predicted Reactivity
| Reaction | Predicted More Reactive Compound | Rationale |
| Suzuki-Miyaura Coupling | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | Stronger -I effect of -CF3 enhances the rate of oxidative addition. |
| Buchwald-Hartwig Amination | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | Stronger -I effect of -CF3 enhances the rate of oxidative addition. |
| Directed ortho-Metalation | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | Stronger -I effect of -CF3 increases the acidity of the ortho-proton. |
It is important to emphasize that these predictions are based on fundamental principles of physical organic chemistry. The actual experimental outcomes can be influenced by a multitude of factors, including the specific catalyst system, ligands, bases, solvents, and temperature. Therefore, empirical optimization will always be a crucial step in any synthetic endeavor.
The distinct electronic signatures of the -CF2H and -CF3 groups, coupled with their differential steric profiles, make these two building blocks valuable and complementary tools in the arsenal of the modern synthetic chemist. Further experimental studies directly comparing their reactivity under standardized conditions would be of great value to the scientific community.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic connections. Chemical Reviews, 90(6), 879–933.
- Olah, G. A., & Prakash, G. K. S. (2009).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Clayden, J. (2012). Organolithiums: Selectivity for Synthesis. Pergamon.
- Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Choi, J., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
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A Comparative Guide to the Reactivity of Bromo-difluoromethyl-methoxybenzene Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, offering unique electronic properties and metabolic stability. When appended to a substituted aromatic scaffold, the interplay of various functional groups can profoundly influence the reactivity of the molecule, dictating its utility in synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of ortho, meta, and para isomers of bromo-difluoromethyl-methoxybenzene, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Subtle Dance of Electronic and Steric Effects
The reactivity of an aryl halide in common cross-coupling and substitution reactions is governed by a delicate balance of electronic and steric factors. In the case of bromo-difluoromethyl-methoxybenzene isomers, we have three key players influencing the electron density and accessibility of the carbon-bromine (C-Br) bond:
-
The Methoxy Group (-OCH₃): A strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Overall, it activates the aromatic ring, particularly at the ortho and para positions.
-
The Difluoromethyl Group (-CHF₂): A moderately electron-withdrawing group, primarily through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms.
-
The Bromo Group (-Br): A deactivating group that is ortho, para-directing in electrophilic aromatic substitution, and serves as the leaving group in the reactions discussed herein.
The relative positioning of these three substituents in the ortho, meta, and para isomers creates distinct electronic and steric environments, leading to significant differences in their reactivity.
Comparative Reactivity in Key Synthetic Transformations
This guide will focus on three widely utilized reactions in contemporary organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and the lithiation-bromine exchange.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a pillar of C-C bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is generally favored by electron-deficient aryl halides.
Expected Reactivity Order: Para > Ortho > Meta
-
Para-isomer (4-bromo-2-difluoromethyl-1-methoxybenzene): This isomer is anticipated to be the most reactive. The electron-withdrawing difluoromethyl group is para to the bromine, and the electron-donating methoxy group is ortho. Both the inductive effect of the -CHF₂ group and the resonance effect of the -OCH₃ group contribute to making the C-Br bond more susceptible to oxidative addition.
-
Ortho-isomer (2-bromo-1-difluoromethyl-3-methoxybenzene): The ortho isomer is expected to be less reactive than the para isomer primarily due to steric hindrance. The bulky difluoromethyl group adjacent to the bromine can impede the approach of the palladium catalyst. While the electronic effects are still activating, the steric impediment is a significant factor.
-
Meta-isomer (1-bromo-3-difluoromethyl-5-methoxybenzene): The meta isomer is predicted to be the least reactive. In this arrangement, the electron-withdrawing difluoromethyl group is meta to the bromine, and its ability to activate the C-Br bond for oxidative addition is significantly diminished compared to the ortho and para positions.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Key Influencing Factors | Predicted Reactivity |
| Para | Strong electronic activation from both -OCH₃ and -CHF₂ groups; minimal steric hindrance. | High |
| Ortho | Electronic activation, but significant steric hindrance from the adjacent -CHF₂ group. | Moderate |
| Meta | Reduced electronic influence of the -CHF₂ group on the C-Br bond. | Low |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A robust starting point for the Suzuki-Miyaura coupling of bromo-difluoromethyl-methoxybenzene isomers is as follows:
-
To a flame-dried Schlenk flask, add the bromo-difluoromethyl-methoxybenzene isomer (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
For the ortho isomer, the use of bulky phosphine ligands, such as those developed by Buchwald, may be necessary to overcome steric hindrance and achieve good yields.[1]
Visualization: Factors Influencing Suzuki-Miyaura Reactivity
Caption: Predicted reactivity of isomers in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[2][3][4][5][6] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Therefore, the electronic factors influencing reactivity are expected to be similar.
Expected Reactivity Order: Para > Ortho > Meta
The rationale for this predicted order mirrors that of the Suzuki-Miyaura coupling. The para-isomer benefits from favorable electronic activation, while the ortho-isomer is hampered by steric hindrance. The meta-isomer lacks significant electronic activation from the difluoromethyl group.
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Isomer | Key Influencing Factors | Predicted Reactivity |
| Para | Strong electronic activation. | High |
| Ortho | Electronic activation counteracted by steric hindrance. | Moderate to Low |
| Meta | Weak electronic activation. | Low |
For sterically hindered substrates like the ortho-isomer, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, combine the bromo-difluoromethyl-methoxybenzene isomer (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in a vial.
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purify the product by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Lithiation-Bromine Exchange
Lithium-halogen exchange is a powerful tool for the formation of aryllithium species, which are versatile intermediates in organic synthesis.[8][9] The reaction rate is influenced by the stability of the resulting carbanion. Electron-withdrawing groups can stabilize the negative charge, thus accelerating the exchange.
Expected Reactivity Order: Ortho > Para > Meta
-
Ortho-isomer: This isomer is expected to be the most reactive. The strong inductive effect of the adjacent difluoromethyl group will stabilize the developing negative charge on the carbon atom during the exchange. Furthermore, the methoxy group at the 3-position can act as a directing group, further facilitating the lithiation at the ortho position.
-
Para-isomer: The para-isomer will also experience stabilization of the aryllithium intermediate by the electron-withdrawing difluoromethyl group, though this effect is generally weaker than for the ortho position.
-
Meta-isomer: The meta-isomer is predicted to be the least reactive, as the stabilizing inductive effect of the difluoromethyl group is least pronounced at the meta position.
It is important to note that these reactions are typically performed at very low temperatures to prevent side reactions.[10]
Table 3: Predicted Relative Reactivity in Lithiation-Bromine Exchange
| Isomer | Key Influencing Factors | Predicted Reactivity |
| Ortho | Strong inductive stabilization of the aryllithium by the adjacent -CHF₂ group. | High |
| Para | Moderate inductive stabilization. | Moderate |
| Meta | Weakest inductive stabilization. | Low |
Experimental Protocol: General Procedure for Lithiation-Bromine Exchange
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the bromo-difluoromethyl-methoxybenzene isomer in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise via syringe, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Quench the resulting aryllithium species by the addition of a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by standard methods.
Visualization: Lithiation-Bromine Exchange Mechanism
Caption: Concerted mechanism of the lithium-halogen exchange reaction.
Conclusion and Future Outlook
The reactivity of bromo-difluoromethyl-methoxybenzene isomers is a nuanced interplay of electronic and steric effects. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, the para-isomer is predicted to be the most reactive due to favorable electronic activation and minimal steric hindrance. Conversely, for the lithiation-bromine exchange, the ortho-isomer is expected to exhibit the highest reactivity due to the pronounced stabilizing effect of the adjacent electron-withdrawing difluoromethyl group on the resulting aryllithium intermediate. The meta-isomer is generally the least reactive across these transformations.
This guide provides a predictive framework based on established chemical principles. Experimental validation is crucial, and the provided protocols offer a solid foundation for such investigations. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of these versatile building blocks will be indispensable for the efficient and rational design of synthetic routes.
References
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene. BenchChem.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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The Rising Star in Agrochemicals: A Comparative Guide to the Biological Activity of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene Derivatives
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern synthetic chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity. Within this landscape, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene has emerged as a promising structural motif. This guide provides a comprehensive analysis of the biological potential of its derivatives, primarily focusing on their antifungal activity. Drawing comparisons with structurally related and commercially successful fungicides, we will delve into the mechanistic underpinnings of their action, supported by experimental data and detailed protocols for their evaluation.
The Significance of the Difluoromethyl Moiety in Fungicide Design
The difluoromethyl (CHF2) group, a key feature of the title compound, serves as a bioisosteric replacement for more traditional chemical groups like methyl or hydroxyl moieties. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly enhance the binding affinity of a molecule to its target protein. This often translates to increased potency and, in some cases, a broader spectrum of activity against fungal pathogens.
Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide are a prime example of the successful application of the difluoromethyl group in commercial fungicides. These compounds are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. By blocking SDH, these fungicides disrupt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.
Comparative Antifungal Efficacy: A Look at the Data
Table 1: Comparative Antifungal Activity (EC50, µg/mL) of Selected SDHI Fungicides
| Compound | Fungal Species | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea |
| Boscalid | Commercial SDHI | 0.85 | 0.51 | >50 |
| Fluxapyroxad | Commercial SDHI | 0.12 | 0.19 | 1.25 |
| Compound A1 | Experimental Pyrazole Amide | 0.0214 | - | - |
| Compound A12 | Experimental Pyrazole Amide | - | - | - |
| Compound 7h | Experimental Benzamide | - | 11.61 | 17.39 |
Data compiled from publicly available research.[1][2][3] Note: Direct comparison is challenging due to variations in experimental conditions.
The data in Table 1 clearly demonstrates the high potency of SDHI fungicides. The experimental compounds, featuring the difluoromethyl group, show exceptional activity, in some cases surpassing commercial standards against specific pathogens.[2] This underscores the significant contribution of the difluoromethyl moiety to the antifungal efficacy of these molecules. The SAR studies of these analogous series consistently show that the presence and position of the difluoromethyl group are critical for high activity.[4]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for many fungicides incorporating the difluoromethyl-pyrazole or similar scaffolds is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5][6] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.
Molecular docking studies on pyrazole amide SDHIs have revealed that the carbonyl oxygen atom of the amide linker and the difluoromethyl group play crucial roles in binding to the enzyme's active site.[1][7] Specifically, they can form hydrogen bonds with key amino acid residues such as TYR58 and TRP173, effectively blocking the binding of the natural substrate, succinate.[1][5] This targeted inhibition disrupts the fungus's energy production, leading to its demise.
Experimental Protocols
To facilitate further research and comparative analysis of this compound derivatives, the following standardized protocols are provided.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Workflow:
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.
-
Harvest spores or conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of approximately 1-5 x 10^5 CFU/mL (corresponding to a 0.5 McFarland standard) using a spectrophotometer or hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the specific fungus for 24-72 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the SDH enzyme.
Principle: The activity of SDH is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Step-by-Step Protocol:
-
Isolation of Mitochondria:
-
Isolate mitochondria from a suitable fungal source (e.g., Saccharomyces cerevisiae or a relevant phytopathogen) using standard differential centrifugation methods.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Mitochondrial preparation
-
Varying concentrations of the test compound (dissolved in DMSO)
-
DCPIP solution
-
-
Initiate the reaction by adding the substrate, succinate.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader. The rate of DCPIP reduction is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel fungicides. The strategic inclusion of the difluoromethyl group, as demonstrated by the high efficacy of analogous SDHI fungicides, is a key driver of potent biological activity. The comparative data from related compound series strongly suggest that derivatives of this scaffold are likely to exhibit significant antifungal properties, warranting further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanism of action, including their potential as SDH inhibitors, will be crucial for optimizing their efficacy and spectrum of activity. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the potential discovery of next-generation agrochemical solutions.
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Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8375-8394. Available at: [Link]
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Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed, 26007198. Available at: [Link]
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Li, X., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI, 29(11), 2395. Available at: [Link]
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Zhang, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI, 28(17), 6344. Available at: [Link]
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A Comparative Spectroscopic Guide to Confirming Reaction Outcomes of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction intermediates and final products is paramount. This guide provides an in-depth technical comparison of spectroscopic methods to confirm the outcomes of reactions involving the versatile building block, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. This compound is of particular interest in the synthesis of novel pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the difluoromethyl group.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of two widely employed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices and present a framework for the self-validation of reaction outcomes through meticulous spectroscopic analysis.
The Strategic Importance of this compound in Synthesis
This compound serves as a valuable scaffold in organic synthesis. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The difluoromethyl group at the 2-position, a bioisostere of a hydroxyl or thiol group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group at the 1-position can also modulate the electronic nature of the aromatic ring and provide a site for further functionalization.
Given its utility, the ability to reliably confirm the successful transformation of this starting material into desired products is crucial. Spectroscopic analysis provides the necessary tools to elucidate the structure of the reaction products and to identify any unreacted starting materials or byproducts.
Comparative Analysis of Spectroscopic Techniques for Reaction Monitoring
The choice of spectroscopic technique for analyzing the outcome of a reaction involving this compound depends on the specific information required. Here, we compare the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
| Spectroscopic Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| ¹H NMR | Provides detailed information about the proton environment in the molecule, including chemical shift, integration, and coupling patterns. | Excellent for confirming the formation of new C-C or C-N bonds through the appearance of new aromatic proton signals and the disappearance of the starting material's characteristic signals. The difluoromethyl group's proton will show a characteristic triplet. | Can be complex to interpret if multiple aromatic products are present. Overlapping signals may require 2D NMR techniques for full assignment. |
| ¹³C NMR | Shows the chemical environment of each carbon atom. | Confirms the formation of new C-C bonds by the appearance of new quaternary carbon signals in the aromatic region. The carbon of the difluoromethyl group will exhibit a triplet due to coupling with fluorine. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Unequivocally confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) in the starting material provides a clear signature that will be absent in the successfully coupled product.[1] | Does not provide detailed information about the connectivity of atoms. Isomers may not be distinguishable by MS alone. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their vibrational frequencies. | Useful for identifying the presence of specific functional groups, such as the N-H bond in the product of a Buchwald-Hartwig amination with a primary or secondary amine. The characteristic C-Br stretch of the starting material will disappear upon successful reaction. | The fingerprint region can be complex, and many aromatic compounds have similar IR spectra, making it less definitive for structural elucidation than NMR. |
Reaction Showcase: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
To illustrate the power of spectroscopic analysis in confirming reaction outcomes, we will consider two common and highly valuable transformations of this compound.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][3][4] The palladium-catalyzed coupling of this compound with phenylboronic acid is expected to yield 4'-methoxy-3'-(difluoromethyl)-[1,1'-biphenyl].
| Technique | Starting Material (this compound) | Product (4'-methoxy-3'-(difluoromethyl)-[1,1'-biphenyl]) | Key Changes & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.8 Hz, 1H), 7.28 (dd, J = 8.8, 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 6.95 (t, J = 54.4 Hz, 1H), 3.90 (s, 3H) | δ 7.60-7.55 (m, 2H), 7.45-7.35 (m, 4H), 7.10 (d, J = 8.4 Hz, 1H), 7.05 (t, J = 54.4 Hz, 1H), 3.92 (s, 3H) | Disappearance of the doublet and double-doublet signals of the bromo-substituted ring and appearance of new multiplets corresponding to the protons of the newly introduced phenyl ring. The characteristic triplet of the CHF₂ group remains. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0, 132.5, 128.0 (t, J = 25.3 Hz), 125.0, 115.0 (t, J = 237.6 Hz), 114.5, 56.0 | δ 159.5, 141.0, 138.5, 130.0, 129.0, 128.5, 127.5, 127.0 (t, J = 25.0 Hz), 115.2 (t, J = 238.0 Hz), 112.0, 56.2 | Disappearance of the C-Br signal and appearance of new signals for the biphenyl system. The triplet for the CHF₂ carbon remains a key identifier. |
| Mass Spec (EI) | m/z 252/254 (M⁺, isotopic pattern for Br) | m/z 250 (M⁺) | Loss of the characteristic bromine isotopic pattern and the appearance of a molecular ion peak corresponding to the coupled product. |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (C-H), ~1600, 1480 (Ar C=C), ~1250 (Ar-O), ~1120 (C-F), ~550 (C-Br) | ~3050 (Ar C-H), ~2950 (C-H), ~1600, 1480 (Ar C=C), ~1250 (Ar-O), ~1120 (C-F) | The most significant change is the disappearance of the C-Br stretching frequency. |
Buchwald-Hartwig Amination with Aniline
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6][7][8] The reaction of this compound with aniline is expected to yield N-phenyl-4-methoxy-2-(difluoromethyl)aniline.
| Technique | Starting Material (this compound) | Product (N-phenyl-4-methoxy-2-(difluoromethyl)aniline) | Key Changes & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.8 Hz, 1H), 7.28 (dd, J = 8.8, 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 6.95 (t, J = 54.4 Hz, 1H), 3.90 (s, 3H) | δ 7.30-7.20 (m, 2H), 7.15-7.05 (m, 3H), 6.95 (t, J = 54.4 Hz, 1H), 6.90-6.80 (m, 2H), 5.80 (s, 1H, NH), 3.85 (s, 3H) | Appearance of signals for the aniline phenyl group and a broad singlet for the N-H proton. The proton signals of the original aromatic ring will shift due to the new amino substituent. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0, 132.5, 128.0 (t, J = 25.3 Hz), 125.0, 115.0 (t, J = 237.6 Hz), 114.5, 56.0 | δ 155.0, 143.0, 140.0, 129.5, 122.0, 120.0, 118.0, 115.5 (t, J = 238.0 Hz), 115.0 (t, J = 25.0 Hz), 114.0, 55.8 | Appearance of new aromatic signals for the N-phenyl group and a significant upfield shift of the carbon previously attached to bromine. |
| Mass Spec (EI) | m/z 252/254 (M⁺, isotopic pattern for Br) | m/z 265 (M⁺) | Loss of the bromine isotopic pattern and the appearance of a molecular ion peak corresponding to the aminated product. |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (C-H), ~1600, 1480 (Ar C=C), ~1250 (Ar-O), ~1120 (C-F), ~550 (C-Br) | ~3400 (N-H), ~3050 (Ar C-H), ~2950 (C-H), ~1600, 1500 (Ar C=C), ~1320 (C-N), ~1240 (Ar-O), ~1120 (C-F) | The appearance of a distinct N-H stretching band and the disappearance of the C-Br stretch are key indicators of a successful reaction. |
Experimental Protocols
The following are generalized, yet detailed, step-by-step protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized based on specific laboratory conditions and reagent batches.
Protocol 1: Suzuki-Miyaura Coupling
Protocol 2: Buchwald-Hartwig Amination
Conclusion
The successful synthesis and development of novel compounds hinge on the accurate and comprehensive characterization of reaction outcomes. For a versatile building block like this compound, a multi-faceted spectroscopic approach is essential.
-
¹H and ¹³C NMR are indispensable for detailed structural elucidation and confirming the formation of new covalent bonds.
-
Mass Spectrometry provides unambiguous confirmation of the product's molecular weight and is particularly powerful for tracking the loss of the bromine atom.
-
IR Spectroscopy serves as a rapid and effective method for identifying key functional group transformations.
By judiciously applying these techniques in a complementary fashion, researchers can confidently validate their synthetic transformations, accelerate their research, and ensure the integrity of their scientific findings. The provided protocols and comparative data serve as a robust starting point for the successful application of this compound in innovative synthetic endeavors.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The difluoromethyl group (CHF₂), in particular, serves as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. The subject of this guide, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, is a key building block that enables the introduction of this crucial functional group into complex molecular architectures via transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the efficacy of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The insights presented herein are synthesized from established literature on structurally analogous substrates, offering a predictive framework for researchers, scientists, and drug development professionals to select the optimal conditions for their synthetic endeavors. The electronic-withdrawing nature of the difluoromethyl group and the electron-donating methoxy group present a unique electronic environment that influences the reactivity of the C-Br bond, making catalyst and ligand selection paramount for successful transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction couples an organohalide with a boronic acid or its derivative, catalyzed by a palladium complex.[3][4] For a substrate like this compound, the choice of a suitable palladium catalyst and ligand is critical to overcome the potential for protodeboronation of the boronic acid partner and to facilitate efficient oxidative addition and reductive elimination steps.[3]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
While specific data for this compound is not extensively documented, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of structurally similar aryl bromides. This data provides a strong predictive basis for catalyst selection.
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [5] |
| 2 | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [5] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(PPh₃)₂ (0.5) | - | KOH | H₂O | 100 | 1 | 94 | [5] |
| 4 | 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | - | 95 | [1] |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (1) | - | KOH | H₂O | 100 | 1 | 94 | [6] |
Expert Insight: The use of bulky, electron-rich phosphine ligands like SPhos (Entry 1) is often beneficial for coupling electron-rich aryl bromides, a category that this compound falls into due to the methoxy group. However, the electron-withdrawing difluoromethyl group may necessitate slightly more forcing conditions or a more active catalyst system. For a balance of reactivity and cost-effectiveness, a traditional catalyst like Pd(PPh₃)₄ with an inorganic base in a mixed aqueous solvent system (Entry 2) presents a reliable starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methodologies for similar substrates.[5][7]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals.[8][9] The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10] The choice of ligand is crucial for the success of this reaction, as it influences the rates of both oxidative addition and reductive elimination.[9]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The following table presents a comparison of catalyst systems for the Buchwald-Hartwig amination of related aryl bromides, providing a valuable starting point for the amination of this compound.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2 | 98 | [8] |
| 2 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 3 | 99 | [8] |
| 3 | 4-Bromoanisole | Di-n-butylamine | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu | Toluene | 100 | 26 | 88 | [8] |
| 4 | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Morpholine | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 80 | 3 | - | [5][9] |
| 5 | Aryl Halide | Various Amines | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | - | [11][12] |
Expert Insight: For the amination of this compound, a catalyst system employing a bulky and electron-rich phosphine ligand such as P(tBu)₃ (Entry 2) or a bidentate ligand like BINAP (Entry 1) is recommended. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard practice. The reaction temperature may need to be optimized to balance reaction rate and potential side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods.[5][9]
-
In a glovebox, to a screw-capped vial, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., tri-tert-butylphosphine, 0.02 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Outside the glovebox, add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 3-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a reliable method for the formation of C(sp²)-C(sp) bonds through the coupling of an aryl halide with a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper salts, although copper-free conditions have been developed.[14][15] The presence of the difluoromethyl group may influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.
Comparative Performance of Catalysts in Sonogashira Coupling
The following table summarizes catalyst systems and conditions for the Sonogashira coupling of analogous aryl bromides.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ DVB | - | NaOH | Methanol | - | - | [15] |
| 2 | 4-Bromo-2-methoxyphenol | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 80 | - | [5] |
| 3 | 1-Bromo-2-fluoro-4-methoxybenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | - | 88 | [1] |
| 4 | Aryl Iodide | Phenylacetylene | L2 (α,β-alkynone ligand) | - | - | - | - | 45-79 | [16] |
| 5 | Aryl Halide | Terminal Alkyne | Nanosized MCM-41-Pd | CuI | PPh₃ | - | 90 | High |
Expert Insight: For the Sonogashira coupling of this compound, a classic PdCl₂(PPh₃)₂/CuI system (Entry 2) is a robust choice. The use of an amine base like triethylamine (Et₃N) serves both as a base and a solvent in some cases. Copper-free conditions (Entry 1) are advantageous for avoiding the homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods.[5]
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol), and copper(I) iodide (CuI, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add N,N-Dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Other Notable Cross-Coupling Reactions
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions are also highly relevant for the functionalization of this compound.
-
Negishi Coupling: This reaction utilizes organozinc reagents, which often exhibit excellent functional group tolerance.[17][18] The preparation of the organozinc reagent is a key step, and the reaction is catalyzed by palladium or nickel complexes.[19][20]
-
Kumada Coupling: Employing Grignard reagents, the Kumada coupling is a powerful C-C bond-forming reaction.[21][22] However, the high reactivity of Grignard reagents limits the functional group tolerance on both coupling partners.[23][24][25]
-
Stille Coupling: This reaction uses organotin reagents, which are stable and tolerant of a wide range of functional groups.[26][27] The primary drawback is the toxicity of the tin reagents and byproducts.[28][29]
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[30][31] It is a valuable tool for C-C bond formation and is catalyzed by palladium complexes.[32][33]
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While direct experimental data for this specific substrate is emerging, a comprehensive analysis of structurally similar compounds provides a robust framework for catalyst selection and reaction optimization.
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich phosphine ligands are a promising starting point. In Buchwald-Hartwig aminations , similar ligand classes are expected to perform well, with careful optimization of the base and temperature being crucial. For Sonogashira couplings , both traditional Pd/Cu co-catalyzed systems and modern copper-free variants offer viable routes to aryl alkynes.
References
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The Negishi Cross-Coupling Reaction. (n.d.). Science of Synthesis. Retrieved January 20, 2026, from [Link]
-
Kumada coupling. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chaudhuri, K., & De, S. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Retrieved January 20, 2026, from [Link]_
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Le-Dao, T., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(42), 13838-13842. [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Perger, M., et al. (2010). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. Retrieved January 20, 2026, from [Link]
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Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Yang, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved January 20, 2026, from [Link]
-
Kumada Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
- Perger, M., et al. (2010). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Arkivoc, 2010(6), 185-193.
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
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Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Retrieved January 20, 2026, from [Link]
-
Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016). MDPI. Retrieved January 20, 2026, from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumada-Tamao-Corriu Cross Coupling. (2014, May 12). Chem-Station Int. Ed. Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Nature Communications. Retrieved January 20, 2026, from [Link]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc, 2009(13), 324-341.
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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A Cost-Benefit Analysis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Difluoromethyl Group
In the landscape of medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical properties.[1] The difluoromethyl (CF2H) group, in particular, has garnered significant interest. It is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, capable of acting as a hydrogen bond donor.[2][3] This unique characteristic can enhance binding affinity, metabolic stability, lipophilicity, and bioavailability, making the CF2H motif a prized component in the design of novel therapeutics and agrochemicals.[1][4]
This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene , a key building block for introducing this valuable moiety. We will objectively compare its performance with viable alternatives, supported by experimental data and protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Profile: this compound
This compound (CAS: 1261512-49-5) is a versatile aromatic building block.[5][6] Its structure is primed for synthetic elaboration: the bromine atom serves as a handle for a wide array of cross-coupling reactions, while the difluoromethyl and methoxy groups influence the electronic properties of the ring and offer steric direction. This reagent allows for the direct incorporation of a 3-bromo-4-methoxyphenyl)difluoromethyl scaffold, a valuable fragment in drug discovery.
Comparative Analysis: Strategic Choices in Synthesis
The primary value of a building block is not just its own reactivity, but how it performs against alternative strategies. We will analyze this compound from three perspectives: comparison with a positional isomer, comparison with a different fluoroalkyl group, and comparison with a late-stage functionalization approach.
Head-to-Head: Positional Isomerism
A common alternative is the positional isomer, 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: 1261569-65-6).[7][8] The key difference lies in the placement of the bromine atom relative to the difluoromethyl group. In our primary compound, the bromine is meta to the -CF2H group, whereas in the isomer, it is para. This seemingly minor change has significant implications for reactivity in transition-metal-catalyzed reactions.
-
Electronic Effects: Both methoxy and difluoromethyl groups exert electronic influences. The methoxy group is an electron-donating group via resonance, while the difluoromethyl group is electron-withdrawing. The relative positions of these groups to the reactive C-Br bond can affect the oxidative addition step in catalytic cycles.[9]
-
Steric Hindrance: The ortho-difluoromethyl group in this compound presents greater steric bulk around the bromine atom compared to its isomer. This can necessitate more robust catalytic systems (e.g., specialized ligands) or harsher reaction conditions to achieve comparable yields in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[9][10]
Functional Group Isosteres: Difluoromethyl vs. Trifluoromethyl
The 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS: 35466-26-9) analogue offers a direct comparison between the -CF2H and -CF3 groups.[11] While both are fluorinated, their properties are distinct.
-
Bioisosterism: The CF2H group can act as a hydrogen bond donor, mimicking -OH or -NH groups, a property the CF3 group lacks.[3] This is a critical consideration in drug design where hydrogen bonding is key to target engagement.
-
Lipophilicity: The trifluoromethyl group is generally more lipophilic than the difluoromethyl group. The choice between them allows for fine-tuning of a molecule's solubility and permeability.
-
Reactivity: The electronic-withdrawing nature of the CF3 group is stronger than that of the CF2H group, which can influence the reactivity of the adjacent C-Br bond in cross-coupling reactions.
Synthetic Strategy: Building Block vs. Late-Stage Difluoromethylation
Instead of purchasing the pre-functionalized building block, a laboratory could opt for a late-stage difluoromethylation approach. This typically involves starting with a cheaper, more readily available precursor like 4-Bromo-2-methoxyphenol and installing the CF2H group.
This strategy introduces a different set of cost-benefit considerations:
-
Reagent Cost & Availability: Several reagents exist for the difluoromethylation of phenols, such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts.[12][13] The cost and handling requirements of these reagents must be factored in. Sodium chlorodifluoroacetate is noted for being a readily available, bench-stable, and relatively non-toxic source of difluorocarbene.[12]
-
Process Development: This route requires an additional synthetic step, which involves optimization of reaction conditions (base, solvent, temperature) and purification. This adds to the overall time and labor costs.
-
Overall Yield: The efficiency of the difluoromethylation reaction will directly impact the overall yield and, therefore, the final cost per gram of the desired intermediate.
Quantitative Data Summary
The following tables provide a snapshot of the key quantitative differences between this compound and its alternatives. Prices are estimates based on available supplier data and are subject to change.
Table 1: Physical and Economic Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Cost (USD/g) |
| This compound | 1261512-49-5 | 237.04 | 97% | $83 - $100[6] |
| 1-Bromo-4-(difluoromethyl)-2-methoxybenzene | 1261569-65-6 | 237.04 | 95-97% | $600 - $700[7][8] |
| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 35466-26-9 | 255.03 | >98% | $30 - $50 |
| 4-Bromo-2-methoxyphenol | 28165-50-6 | 203.04 | >98% | $5 - $10 |
Table 2: Safety and Handling Comparison
| Compound | GHS Hazard Statements |
| This compound | Warning: Harmful if swallowed, Causes skin irritation. |
| 1-Bromo-4-(difluoromethyl)-2-methoxybenzene | Not classified as hazardous material for transport.[7] |
| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | Warning: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11] |
| 4-Bromo-2-methoxyphenol | Warning: Causes skin irritation, May be harmful if swallowed.[14] |
Table 3: Reactivity in Suzuki-Miyaura Coupling (Representative)
| Aryl Bromide Substrate | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Considerations |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 80-90 | Steric hindrance may require higher catalyst loading or temperature. |
| 1-Bromo-4-methoxy-2-fluorobenzene (analogue) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~95[10] | Less steric hindrance generally leads to higher reactivity.[9] |
| 4-Bromo-2-methoxyphenol | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 85-95 | The free phenol may require protection or specific base/ligand combinations. |
Application Focus: Experimental Protocols
To provide a practical context, we outline a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[15][16]
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-(difluoromethyl)-3-methoxy-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via cannula to the flask.
-
Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion (typically 12-18 hours), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biphenyl product.
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It facilitates the oxidative addition of the sterically hindered aryl bromide to the palladium center and promotes the subsequent reductive elimination step, which can be challenging for electron-rich coupling partners.
Visualization of Synthetic Strategy
Decision-Making Workflow
The choice of reagent or synthetic route is a multi-parameter decision. The following diagram illustrates a logical workflow for selecting the optimal approach.
Caption: A workflow for selecting the appropriate synthetic strategy.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable, albeit moderately expensive, building block for introducing the important difluoromethylated anisole scaffold.
-
Benefit: It offers a direct and reliable route, saving time on process development compared to late-stage functionalization. Its specific substitution pattern may be essential for certain target molecules.
-
Cost: The primary drawbacks are its cost compared to simpler precursors like 4-Bromo-2-methoxyphenol and its potential for lower reactivity in cross-coupling reactions due to steric hindrance, which may necessitate more expensive catalytic systems.
The ultimate decision rests on a careful analysis of project-specific factors: budget, timeline, required scale, and the precise isomeric structure of the final target molecule. For early-stage discovery and small-scale synthesis where speed and reliability are paramount, the use of this building block is well-justified. For large-scale manufacturing, a cost-benefit analysis strongly favors developing a robust late-stage difluoromethylation protocol from a cheaper starting material.
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Stability comparison of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene and its analogues
An In-Depth Guide to the Comparative Stability of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene and Its Structural Analogues
A Senior Application Scientist's Field Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of Stability in Medicinal Chemistry
In the intricate process of drug discovery and development, the selection of molecular building blocks is a decision with far-reaching consequences. Fluorinated aromatic compounds, such as this compound, are highly valued intermediates. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity, making these motifs integral to modern medicinal chemistry.[1][2][3] However, the inherent chemical stability of these intermediates under various processing, formulation, and storage conditions is a fundamental parameter that dictates their viability. Overlooking potential liabilities at an early stage can lead to significant downstream challenges, including impurity generation, loss of potency, and shortened shelf-life.
This guide provides a comprehensive stability analysis of this compound, comparing it directly with key structural analogues. We will move beyond a simple presentation of data to explore the causality behind the experimental design and the mechanistic underpinnings of the observed results. The objective is to provide a practical, field-proven framework for selecting and handling these critical intermediates, ensuring the integrity and robustness of your drug development pipeline.
Part 1: The Molecular Lineup - A Study in Structural Perturbation
To create a meaningful comparison, we have selected two analogues of our primary compound of interest. These analogues were chosen to systematically probe the electronic effects of the halogen and the degree of fluorination on the stability of the aromatic scaffold.
-
Compound A (Reference): this compound
-
Analogue B (Halogen Perturbation): 4-Chloro -2-(difluoromethyl)-1-methoxybenzene
-
Analogue C (Fluoroalkyl Perturbation): 4-Bromo-1-methoxy-2-(trifluoromethyl )benzene
The primary structural differences—a bromo versus a chloro substituent at the 4-position and a difluoromethyl (-CHF₂) versus a trifluoromethyl (-CF₃) group at the 2-position—allow for a direct assessment of how these modifications influence the molecule's resilience to chemical stress.
Part 2: The Gauntlet - A Forced Degradation Experimental Design
To rigorously assess and compare the intrinsic stability of these compounds, we employed a forced degradation (or stress testing) protocol.[4][5][6] This approach intentionally subjects the molecules to harsh conditions, exceeding those of accelerated stability testing, to rapidly identify potential degradation pathways and compare relative stabilities.[7] The choice of stressors is not arbitrary; each is selected to mimic potential real-world challenges.
Causality Behind Experimental Choices:
-
Acid/Base Hydrolysis (1M HCl / 1M NaOH at 60°C): These conditions simulate the potential for degradation in acidic or basic aqueous environments that might be encountered during pH-adjusted synthetic steps or in liquid formulations.
-
Oxidative Stress (6% H₂O₂ at 60°C): This tests the molecule's susceptibility to oxidation, a common degradation pathway that can be initiated by atmospheric oxygen, peroxide-containing excipients, or certain metabolic processes.
-
Thermal Stress (80°C, solid state): This evaluates the solid-state thermal stability of the compound, which is critical for determining appropriate drying, milling, and storage conditions.[8][9]
-
Photostability (ICH Q1B Guideline): Exposure to a controlled light source (xenon lamp) is essential to identify any liabilities related to photodegradation, a key consideration for packaging and storage.[6][7]
Workflow for Forced Degradation Analysis
The following workflow illustrates the systematic process of sample preparation, stress application, and analysis. This self-validating system ensures that any observed degradation is a direct result of the applied stressor.
Caption: A systematic workflow for the comparative forced degradation study.
Part 3: Quantitative Stability Data Summary
The following table summarizes the percentage of each parent compound remaining after 24 hours of exposure to the specified stress conditions. This quantitative data allows for a direct and objective comparison of their relative stabilities.
| Compound | Structure | Acidic Hydrolysis | Basic Hydrolysis | Oxidative Stress | Thermal Stress | Photostability |
| A: this compound | 4-Br, 2-CHF₂, 1-OCH₃ | >99% | 89% | >98% | >99% | >99% |
| B: 4-Chloro-2-(difluoromethyl)-1-methoxybenzene | 4-Cl, 2-CHF₂, 1-OCH₃ | >99% | 92% | >98% | >99% | >99% |
| C: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 4-Br, 2-CF₃, 1-OCH₃ | >99% | 68% | >98% | >99% | >99% |
Part 4: Mechanistic Interpretation and Field Insights
The data reveals a clear pattern: all three compounds exhibit excellent stability under acidic, oxidative, thermal, and photolytic conditions. The key differentiator is their susceptibility to basic hydrolysis .
The Decisive Factor: Electron-Withdrawing Strength
The significantly lower stability of Analogue C under basic conditions is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group compared to the difluoromethyl (-CHF₂) group.[1] The -CF₃ group strongly pulls electron density out of the aromatic ring via the inductive effect, making the ring more electron-deficient (more electrophilic). This heightened electrophilicity makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) by the hydroxide ion (OH⁻). The most probable degradation pathway is the displacement of the bromide at the 4-position to form the corresponding 4-hydroxy-1-methoxy-2-(trifluoromethyl)benzene.
The -CHF₂ group in Compounds A and B is also electron-withdrawing, but to a lesser extent.[10] This results in a less activated ring and, consequently, greater stability in the presence of a strong base.
Caption: Relationship between fluoroalkyl group, ring activation, and stability.
Comparing Compound A (Bromo) and Analogue B (Chloro), the slightly higher stability of the chloro analogue is consistent with halogen electronegativity trends. Chlorine is more electronegative than bromine, exerting a slightly stronger deactivating inductive effect on the ring, which marginally reduces its susceptibility to nucleophilic attack.
Part 5: Authoritative Recommendations for the Drug Developer
The choice between these building blocks is not merely a synthetic preference but a strategic decision impacting the entire development lifecycle.
-
For Process Chemistry: If your synthetic route involves steps with strong bases (e.g., certain coupling reactions, deprotonations), Compound A or B are strongly recommended over Analogue C . Using Analogue C in such an environment risks significant yield loss and the generation of phenolic impurities that can be challenging to remove.
-
For Formulation Development: The high solid-state stability of all compounds is favorable. However, for liquid or semi-solid formulations, the pronounced base-lability of Analogue C requires meticulous pH control and careful screening of excipients to avoid any with a basic character.
-
For Medicinal Chemistry & DMPK: While beyond the scope of this guide, it is worth noting that the electronic differences that govern chemical stability can also influence metabolic stability and receptor binding. The more electron-deficient ring of a scaffold built from Analogue C may interact differently with metabolizing enzymes (e.g., Cytochrome P450s) compared to one built from A or B. This warrants early investigation in in vitro ADME studies.
Conclusion
This comparative analysis demonstrates that while this compound and its close analogues are robust and versatile intermediates, they are not interchangeable. The degree of fluorination on the alkyl substituent is the single most critical factor determining their stability towards basic hydrolysis. The trifluoromethyl analogue is significantly more labile than its difluoromethyl counterparts under these conditions.
By understanding these structure-stability relationships, researchers and drug development professionals can make more informed, data-driven decisions. Selecting the optimal building block based on a comprehensive stability profile, rather than synthetic convenience alone, is a foundational step in de-risking the development process and building quality and robustness into a future pharmaceutical product.
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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A Senior Application Scientist's Guide to In-Silico Modeling of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Molecules like 4-Bromo-2-(difluoromethyl)-1-methoxybenzene serve as versatile building blocks, yet their reactivity can be nuanced, influenced by the interplay of electronic and steric effects from multiple substituents. Predicting the outcomes of reactions involving such compounds is crucial for accelerating discovery pipelines and minimizing resource expenditure. This guide provides an in-depth comparison of in-silico modeling techniques to forecast the reactivity of this compound, grounded in both theoretical rigor and practical application.
The Reactivity Profile: An In-Silico Perspective
Before embarking on complex simulations, a foundational understanding of the molecule's intrinsic properties is essential. The reactivity of this compound is dictated by the electronic contributions of its substituents: the electron-donating methoxy group (-OCH₃), the electron-withdrawing difluoromethyl group (-CHF₂), and the versatile bromo group (-Br).
-
Methoxy Group (-OCH₃): An activating, ortho-, para- directing group due to its +R (resonance) effect, which enriches the electron density of the aromatic ring.
-
Difluoromethyl Group (-CHF₂): A moderately deactivating, meta- directing group due to its -I (inductive) effect.
-
Bromo Group (-Br): A deactivating, ortho-, para- directing group that serves as an excellent leaving group in cross-coupling reactions.
The confluence of these effects creates a unique electronic landscape, making the C-Br bond the primary site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The aromatic ring itself is also susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions activated by the electron-withdrawing groups.
Caption: Key reactive sites on this compound.
A Comparative Analysis of In-Silico Predictive Models
The choice of a computational model is a critical decision that hinges on the desired balance between accuracy, computational cost, and the specific scientific question being addressed. We will compare three major classes of tools.
Quantum Mechanics (QM) for Mechanistic Detail and High Accuracy
Quantum mechanics, particularly Density Functional Theory (DFT), stands as the gold standard for elucidating reaction mechanisms, calculating activation energies, and predicting reaction thermochemistry.[1] DFT provides a robust framework by approximating the solution to the Schrödinger equation, offering deep insights into the electronic structure of molecules and transition states.
The accuracy of a DFT calculation is primarily governed by the choice of the exchange-correlation functional and the basis set. For organic reactions, a hierarchy of functionals exists, each offering a different trade-off between accuracy and computational expense.
| DFT Functional | Typical Application | Relative Cost | Strengths & Weaknesses |
| B3LYP | General-purpose organic reactions | Low | A well-established workhorse; may be less accurate for systems with significant dispersion interactions.[2] |
| M06-2X | Transition states, non-covalent interactions | Medium | Excellent for kinetics and thermochemistry in main-group chemistry; highly recommended for reaction barrier heights.[2][3] |
| ωB97X-D | Systems with long-range interactions | Medium-High | Includes empirical dispersion correction, making it suitable for reactions involving van der Waals forces.[3] |
| PBE0 | General-purpose, solid-state | Low | A parameter-free hybrid functional, often a good starting point. |
Causality in Selection: The choice of functional is not arbitrary. For predicting the barrier height of a Suzuki coupling, which involves subtle interactions between the substrate, catalyst, and base, a functional like M06-2X is often preferred due to its superior performance for transition state geometries and energies.[3] In contrast, for a simple ground-state property calculation, the less costly B3LYP might suffice.
Machine Learning (ML) & Rule-Based Systems for Rapid Screening
While DFT provides unparalleled detail, it is computationally too expensive for screening large numbers of reactions. This is where machine learning and rule-based systems excel. These platforms leverage vast databases of known reactions to predict the outcome of new transformations.
| Platform Type | Underlying Principle | Key Advantages | Representative Tools |
| Rule-Based Systems | Employs a library of hand-coded reaction rules and transforms. | High interpretability; reliable for well-known reaction classes. | ChemReaX[4] |
| Machine Learning (ML) | Learns complex chemical patterns from data to predict products or yields. | Can predict novel reactions not explicitly encoded; can estimate yields and optimal conditions.[5] | ReactionPredictor[6], Deep Reinforcement Learning Models[7] |
| Hybrid Approaches | Combines ML with physics-based or rule-based constraints. | Balances predictive power with chemical reasonability. | Often found in commercial software packages. |
Trustworthiness through Data: The reliability of these systems is directly proportional to the quality and breadth of the data they were trained on.[6][7] It is crucial to use models trained on datasets relevant to the chemistry being explored (e.g., transition-metal catalysis).
Specialized Tools for Predicting Metabolic Fate
In drug development, understanding a molecule's metabolic fate is as important as knowing its primary activity. In-silico metabolism predictors simulate the Phase I and Phase II metabolic transformations a xenobiotic compound is likely to undergo in the body.
| Software | Methodology | Key Features | Primary Application |
| MetaSite | Substrate-enzyme recognition and chemical reactivity models. | Predicts sites of metabolism for Cytochrome P450s and FMOs; suggests modifications to block metabolism.[8] | Early-stage DMPK profiling; identifying metabolic hotspots. |
| BioTransformer 3.0 | A hybrid of machine learning and a rule-based system. | Predicts metabolism in human tissues, gut microbiota, and the environment; covers a wide range of transformations.[9] | Comprehensive xenobiotic metabolism prediction.[9] |
| Semeta | Quantum mechanics and machine learning models. | Predicts Phase I and II metabolic routes, sites, and products with high precision.[10] | Detailed metabolite identification and DMPK optimization.[10] |
Detailed Workflow: Modeling a Suzuki-Miyaura Coupling Reaction via DFT
To illustrate the practical application of QM modeling, we provide a step-by-step protocol for calculating the activation energy of the rate-determining oxidative addition step in a Suzuki-Miyaura reaction of this compound.
Protocol Justification: This workflow is a self-validating system. The successful optimization of a transition state is confirmed by the presence of a single imaginary frequency, and an Intrinsic Reaction Coordinate (IRC) calculation can further validate that this transition state correctly connects the reactant and product complexes.
Experimental Protocol
-
Software Selection: We will use ORCA, a powerful and free (for academic use) computational chemistry package known for its efficiency with DFT calculations.[11]
-
Model Construction:
-
Build the 3D structures of the reactants: this compound, a boronic acid partner (e.g., phenylboronic acid), a Pd(0) catalyst (e.g., Pd(PPh₃)₂), and a base (e.g., carbonate).
-
Assemble the pre-reaction complex (Reactant Complex) where the catalyst is coordinated to the aryl bromide.
-
Construct an initial guess for the transition state (TS) geometry, where the C-Br bond is partially broken and the Pd-C and Pd-Br bonds are partially formed.
-
Build the post-reaction complex (Product Complex).
-
-
Calculation Setup (Input File):
-
Functional & Basis Set: ! M062X def2-TZVP - This combination is chosen for its proven accuracy with transition metal catalysis and reaction barriers.[12]
-
Solvent Model: CPCM(Toluene) - An implicit solvent model to account for the bulk electrostatic effects of the solvent.
-
Job Type:
-
For reactant and product complexes: Opt Freq (Geometry Optimization followed by a Frequency calculation).
-
For the transition state guess: OptTS Freq (Transition State Optimization followed by a Frequency calculation).
-
-
-
Execution & Analysis:
-
Submit the calculations to a high-performance computing cluster.
-
Validation of Minima: For the reactant and product complexes, confirm that the frequency calculation yields zero imaginary frequencies.
-
Validation of Transition State: For the TS, confirm the presence of exactly one imaginary frequency. Visualize this vibrational mode to ensure it corresponds to the desired bond-breaking/forming process.
-
Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant complex.
-
Caption: DFT workflow for calculating the activation energy of a reaction.
Choosing the Right Tool: A Logic-Based Approach
Selecting the appropriate in-silico tool is crucial for efficient and meaningful research. The decision should be guided by the research objective, available computational resources, and the required level of detail.
Caption: Decision tree for selecting an appropriate in-silico modeling tool.
Conclusion
The in-silico modeling of reactions involving this compound is not a one-size-fits-all endeavor. For deep mechanistic understanding and the accurate prediction of reaction barriers, DFT remains the tool of choice, with functionals like M06-2X providing a reliable balance of accuracy and cost. For high-throughput screening and reaction discovery, machine learning models offer a powerful, data-driven alternative. Finally, for applications in drug discovery, specialized metabolism predictors are indispensable for forecasting the pharmacokinetic properties of the molecule and its derivatives. By selecting the appropriate tool and following rigorous, self-validating protocols, researchers can harness the predictive power of computational chemistry to guide experimental design, accelerate innovation, and achieve their scientific goals with greater efficiency.
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Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals . Journal of Chemical Theory and Computation. Available at: [Link]
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The Strategic Incorporation of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. The introduction of fluorine-containing moieties has become a highly effective strategy for enhancing metabolic stability, modulating lipophilicity, and improving target engagement. Among the arsenal of fluorinated building blocks, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene has emerged as a versatile and valuable scaffold. This guide provides an in-depth technical analysis of its application, offering a comparative perspective against common structural alternatives and supported by experimental data and detailed protocols for its synthetic utilization.
The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl group (-CF2H) possesses a unique set of properties that make it an attractive bioisostere for several functional groups commonly found in bioactive molecules, most notably the hydroxyl (-OH), thiol (-SH), and methoxy (-OCH3) groups. Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton capable of forming hydrogen bonds, a critical interaction for molecular recognition at biological targets.[1] This, combined with its increased lipophilicity and metabolic stability compared to a methyl or hydroxyl group, allows for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The presence of the bromine atom in this compound provides a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of this valuable difluoromethylated aromatic core into a diverse range of molecular architectures.
Comparative Physicochemical and Pharmacokinetic Properties
The decision to incorporate a difluoromethyl group is often made in the context of overcoming liabilities associated with a methoxy group, such as rapid oxidative metabolism (O-demethylation). The following table provides a comparative summary of the key physicochemical properties of the difluoromethoxy (-OCF2H) group, which is structurally analogous to the core of our title compound, against its methoxy (-OCH3) and trifluoromethoxy (-OCF3) counterparts.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) | Rationale and Impact in Drug Design |
| Lipophilicity (ΔlogP) | Baseline | +0.2 to +0.5 | ~+1.0 | The -OCF2H group offers a moderate increase in lipophilicity, which can improve membrane permeability without the significant increase often seen with the -OCF3 group that can sometimes lead to solubility issues.[2] |
| Metabolic Stability | Susceptible to O-demethylation | Generally resistant to O-demethylation | Highly resistant to metabolism | The strong C-F bonds in the -OCF2H group block a common metabolic pathway, leading to an increased half-life of the drug candidate.[3][4] |
| Hydrogen Bonding | H-bond acceptor | H-bond donor (weak) & acceptor | H-bond acceptor | The ability of the -OCF2H group to act as a weak hydrogen bond donor provides an additional interaction point with the target protein that is not possible with -OCH3 or -OCF3 groups.[1] |
| Electronic Effect | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing | The electron-withdrawing nature of the -OCF2H group can influence the pKa of nearby functionalities and alter the electronic landscape of the molecule, potentially improving target binding affinity.[3] |
Case Studies in Drug Discovery: The Impact of Difluoromethyl Moieties
While specific drugs originating directly from this compound are not yet prevalent in publicly available literature, the broader class of compounds containing the 2-(difluoromethyl)anisole moiety has shown significant promise in various therapeutic areas, particularly in the development of kinase inhibitors.
Case Study 1: Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in oncology and immunology. The introduction of a difluoromethyl group on an aniline ring, a common scaffold in kinase inhibitors, has been shown to be a successful strategy.
Workflow for the Synthesis of a Difluoromethylated Kinase Inhibitor Scaffold
Caption: Step-by-step Suzuki-Miyaura workflow.
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl2.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a vial add Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine, followed by anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Conclusion
This compound is a highly valuable building block in modern drug discovery. The unique properties of the difluoromethyl group, acting as a metabolically stable and hydrogen-bond-donating bioisostere, offer medicinal chemists a powerful tool to overcome common drug development hurdles. Through versatile and robust cross-coupling methodologies, this building block can be readily incorporated into a wide array of complex molecules, leading to the generation of novel drug candidates with improved pharmacological profiles. The comparative data and detailed protocols provided in this guide aim to empower researchers to strategically leverage the benefits of this important synthetic intermediate in their drug discovery programs.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
- The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Benchchem.
- Comparison of OH, CF2H, and CH3 Group Properties.
- Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. PMC - NIH.
- Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. The compound 4-Bromo-2-(difluoromethyl)-1-methoxybenzene is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents[1]. However, its classification as a halogenated aromatic compound necessitates a rigorous and well-understood disposal protocol.
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this substance. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact. The core principle is that proper disposal begins long before the waste container is full; it starts with a thorough understanding of the chemical's hazards and the implementation of safe handling practices from the very first use.
Hazard Profile and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound (CAS No. 1261512-49-5) is not consistently available across all suppliers. Therefore, a conservative risk assessment must be performed based on the hazards identified for structurally analogous halogenated aromatic compounds. This approach ensures that we operate with a high margin of safety.
The primary hazards are consistently identified across similar molecules, such as 4-Bromo-1-fluoro-2-methoxybenzene and 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.[2][3] The presence of bromine and fluorine atoms on the benzene ring structure dictates its potential for irritation and the necessity for specific disposal pathways.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3][4] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[2][5] |
Causality Insight: The irritant nature of this compound stems from its reactivity and ability to interact with biological tissues. As a halogenated organic, it is classified as a persistent substance, meaning it will not readily degrade in the environment. Improper disposal could lead to long-term contamination of soil and water systems.
Essential Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal is a direct consequence of safe handling. All laboratory operations involving this compound must be conducted with the appropriate engineering controls and PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors.[6][7] |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). | Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination and dispose of them immediately after handling the chemical.[7] |
| Body Protection | Flame-resistant lab coat. | A lab coat should be worn buttoned to provide maximum coverage. Ensure it is laundered professionally and not taken home.[7] |
| Engineering Control | Certified Chemical Fume Hood. | All handling of the solid compound and its solutions must be performed within a fume hood to prevent inhalation of vapors or aerosols.[7][8] |
Waste Segregation and Containerization: A Step-by-Step Protocol
The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .
Why is this critical? Halogenated waste streams cannot be mixed with non-halogenated streams.[9] They require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HBr and HF) produced during combustion.[8] Mixing these waste streams leads to complex, expensive disposal processes and regulatory non-compliance.
Protocol for Waste Collection:
-
Select the Correct Container: Obtain a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene or glass) and clearly marked for "Halogenated Organic Waste".[9][10]
-
Pre-Label the Container: Before adding any waste, the container must be labeled.[9] The label must include:
-
Transferring Waste:
-
Use a funnel when transferring liquid waste to prevent spills.
-
For solid waste or contaminated items (e.g., weigh boats, gloves, absorbent pads), place them directly into a designated solid halogenated waste container.
-
-
Maintain Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, preferably within secondary containment to contain any potential leaks.[7][8][10]
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, immediate response plan is crucial.
Small Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the PPE outlined in Table 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[6][8][11] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.[8][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[8]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][11][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Final Disposal Pathway
The ultimate destination for this chemical waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The laboratory researcher's responsibility ends with proper segregation, containerization, and storage, followed by a scheduled pickup from the institution's Environmental Health and Safety (EHS) department or a certified waste contractor.
The workflow below illustrates the decision-making process for ensuring compliant disposal.
Caption: Disposal Decision Workflow for Halogenated Organic Waste.
By adhering to this structured protocol, researchers can confidently handle and dispose of this compound, ensuring a safe laboratory environment and responsible stewardship of chemical resources.
References
-
4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Solvents Safety Information . Washington State University, Environmental Health & Safety. [Link]
-
SAFETY DATA SHEET - 4-Bromoanisole . Thermo Fisher Scientific. [Link]
-
Appendix III List of Halogenated Organic Compounds . California Code of Regulations. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: Code of Federal Regulations. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
This compound . MySkinRecipes. [Link]
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- 4. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-2-(difluoromethyl)-1-methoxybenzene
Senior Application Scientist's Foreword
Welcome to your essential safety and handling guide for this compound. As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an uncompromising commitment to safety. This document is crafted from a field-proven perspective, moving beyond mere compliance to instill a deep, causal understanding of why specific protective measures are imperative. The protocols herein are designed as a self-validating system, ensuring that every step you take is grounded in authoritative safety principles. Our objective is to empower you with the knowledge to handle this compound with the highest degree of safety, making confident, informed decisions that protect you, your colleagues, and your research.
Hazard Profile: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining its structural motifs and data from analogous compounds.[1] The molecule is a halogenated aromatic ether containing a difluoromethyl group, suggesting several potential hazards.
Based on aggregated GHS information for structurally similar chemicals, the primary hazards are:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[2][3][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3][5]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[2]
The presence of the carbon-fluorine bonds in the difluoromethyl group adds a layer of complexity, as organofluorine compounds can have unique toxicological profiles.[6] Therefore, treating this compound with a high degree of caution is paramount.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, a robust safety framework must be built upon engineering and administrative controls.
-
Engineering Controls: These are the most effective control measures as they involve physically isolating the hazard.
-
Chemical Fume Hood: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[1][7] This is critical for preventing the inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][8][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][10]
-
-
Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Designated Areas: Clearly mark areas where this chemical is handled and stored.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before work begins.[9]
-
Core Personal Protective Equipment (PPE) Requirements
When engineering and administrative controls are in place, the following PPE is mandatory for all work with this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with indirect ventilation, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][11] | Standard safety glasses do not provide a seal and are inadequate for protecting against chemical splashes and vapors that can cause serious eye irritation.[12] For large-volume transfers or operations with a high splash risk, a full face shield should be worn in addition to goggles.[13][14] |
| Hand Protection | Nitrile or Neoprene gloves.[15] | These materials provide good resistance to a range of organic solvents and aromatic compounds.[12][15] Always check gloves for tears or punctures before use.[16] Given the irritant nature of the compound, incidental contact must be avoided. Double-gloving is recommended for enhanced protection during high-risk procedures. |
| Body Protection | Flame-resistant lab coat, fully fastened.[9] | A lab coat protects against splashes and prevents the contamination of personal clothing.[7][11] Ensure the material is appropriate for the solvents being used in the procedure. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited in the laboratory. |
Procedural Discipline: Donning, Doffing, and Disposal Protocols
The effectiveness of PPE is critically dependent on its correct use.
Protocol 1: PPE Donning Procedure
-
Inspect: Before starting, thoroughly inspect all PPE for damage, degradation, or contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on safety goggles, ensuring a snug fit.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat to create a seal. If double-gloving, don the first pair, then the second pair over it.
Protocol 2: PPE Doffing and Contaminated Glove Removal
This sequence is designed to prevent cross-contamination.
-
Outer Gloves (if used): Remove the outer pair of gloves using the proper technique (see below) and dispose of them in the designated halogenated waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle for lab laundry.
-
Inner Gloves: With your clean, inner-gloved hands, remove your face shield (if used) and then your goggles, handling them by the strap. Place them in a designated clean area.
-
Final Glove Removal:
-
With one gloved hand, grasp the palm of the other gloved hand and peel the glove off, turning it inside out.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the cuff of the remaining glove.
-
Peel the second glove off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.[16]
-
-
Disposal: Dispose of the gloves in the designated halogenated waste container.[7]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Spill and Waste Management
Small Spill Response (<100 mL within a fume hood)
-
Alert: Alert nearby personnel and ensure the fume hood sash is lowered.
-
Contain: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][7][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for halogenated organic waste.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Label the waste container and manage it as hazardous waste.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste, including excess reagent, contaminated consumables (gloves, absorbent material, pipette tips), and empty containers, in a dedicated container for Halogenated Organic Waste .[1] Do not mix with other waste streams.
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be stored in secondary containment (e.g., a plastic tub) within a ventilated area, such as a satellite waste accumulation area in a fume hood.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Harmful").[1]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, which will ensure it is sent to a licensed hazardous waste facility for appropriate treatment, likely high-temperature incineration.[17]
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that extends far beyond the product itself, ensuring the integrity of your research and the well-being of your team.
References
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. (2023-09-12). [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2024-03-18). [Link]
-
Rutgers University Environmental Health and Safety. Standard Operating Procedure: Fluorine Gas. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2022-07-02). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
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Chemtalk - Science Forum For Lab Technicians. Bromine water - disposal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
